[Rucl(P-cymene)((R)-tolbinap)]CL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+3/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAJUZRGXDGAJV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.[Cl-].[Cl-].[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of [RuCl(p-cymene)((R)-tolbinap)]Cl
[1][2]
Executive Summary
This guide details the synthesis, purification, and characterization of Chlororuthenium(II) chloride , commonly denoted as This compound .[1] This cationic 18-electron complex is a cornerstone precatalyst in asymmetric hydrogenation, particularly for functionalized ketones and olefins (Noyori-type catalysis). Its design leverages the steric bulk of the p-tolyl groups on the BINAP backbone to enhance enantioselectivity compared to the parent phenyl-BINAP.
Part 1: Mechanistic Principles & Ligand Design
The "Piano-Stool" Architecture
The target molecule adopts a pseudo-octahedral "piano-stool" geometry.[2] The ruthenium center is coordinated by:
-
-p-cymene: Occupies three coordination sites (facial). It stabilizes the Ru(II) oxidation state while remaining labile enough to open a coordination site during the catalytic cycle (hemi-lability).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
(R)-TolBINAP: A
-symmetric chiral diphosphine that occupies two sites. The p-tolyl groups increase the electron density on phosphorus (compared to phenyl) and alter the steric pocket, often improving enantiomeric excess (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) in hydrogenation of bulky substrates. -
Chloride: A covalently bound chloride completes the coordination sphere.
-
Counter-ion: The second chloride exists as an outer-sphere anion, balancing the cationic charge of the complex.
Synthetic Strategy: The Bridge Cleavage
The synthesis relies on a ligand substitution reaction starting from the commercially available Dichloro(p-cymene)ruthenium(II) dimer (
The mechanism involves the cleavage of the chloro-bridges of the dimer by the diphosphine ligand. In polar solvents (ethanol/dichloromethane), the neutral dimer breaks down, and the diphosphine chelates the metal.[1] The ionization of one chloride ligand occurs spontaneously to relieve steric congestion and satisfy the 18-electron rule, resulting in the cationic salt.
Mechanistic Diagram
Figure 1: Mechanistic pathway from neutral dimer to cationic monomer.[1]
Part 2: Experimental Protocol
Safety & Prerequisites
-
Atmosphere: The reaction is moderately air-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[1]
-
Solvents: Ethanol (absolute, degassed) and Dichloromethane (DCM, anhydrous, degassed).[1]
-
Stoichiometry: Strict 1:2 molar ratio (Dimer : Ligand) is critical.[1] Excess ligand is difficult to remove; excess dimer leads to inactive impurities.
Step-by-Step Synthesis
Target Scale: 1.0 mmol (approx. 1.0 g yield)
-
Preparation of Schlenk Flask:
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Cycle vacuum/Nitrogen three times to ensure an inert environment.
-
-
Reagent Loading:
-
Add
(306 mg, 0.5 mmol) to the flask. -
Add (R)-TolBINAP (679 mg, 1.0 mmol) to the flask.[1]
-
Note: Weighing should be done quickly or inside a glovebox if high humidity is present.
-
-
Solvent Addition:
-
Add 10 mL of degassed Dichloromethane (DCM) to dissolve the solids.[1] The solution will turn dark red-brown.
-
Add 10 mL of degassed Ethanol (EtOH) .
-
-
Reaction:
-
Fit the flask with a reflux condenser (connected to N2 line).[1]
-
Heat the mixture to 50°C (gentle reflux) for 2 to 4 hours .
-
Visual Check: The solution should clarify and maintain a deep orange-brown color.
-
-
Workup & Isolation:
-
Cool the solution to room temperature.[3]
-
Remove the solvent under reduced pressure (vacuum) until the volume is reduced to approximately 2-3 mL.[1] Do not evaporate to dryness (this traps impurities).[1]
-
Add 20 mL of Diethyl Ether (or n-Hexane) slowly with vigorous stirring to precipitate the product.
-
Allow the precipitate to settle (orange/yellow powder).[1]
-
-
Filtration:
-
Filter the solid under Nitrogen using a Schlenk frit or cannula filtration.
-
Wash the filter cake with
mL of cold Diethyl Ether to remove trace free ligand. -
Dry the solid under high vacuum for 4 hours to remove solvated DCM.
-
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.[1]
Part 3: Characterization & Quality Control
Verification of the complex requires distinguishing it from the free ligand and the starting dimer.
Expected Analytical Data
| Technique | Parameter | Expected Result | Notes |
| Chemical Shift ( | ~25.0 - 45.0 ppm (Singlet or pair of doublets) | Free TolBINAP appears at ~ -16 ppm. A positive shift confirms coordination. | |
| p-Cymene (Ar-H) | Shifted upfield due to shielding by the metal coordination. | ||
| p-Cymene (iPr-CH3) | Doublet (approx 1.0-1.2 ppm) | Diastereotopic methyls may appear if rotation is restricted. | |
| HR-MS (ESI) | m/z (Cation) | 949.2 (Calculated for | The chloride counterion is lost in ESI, observing the cationic complex. |
| Appearance | Physical State | Orange to Red-Brown Solid | Air stable in solid state for short periods; store under Ar. |
Interpretation of P NMR
While TolBINAP is
-
Scenario A (Static): You observe two doublets (AX system) due to P-P coupling (
). -
Scenario B (Fluxional): At room temperature, rapid rotation of the p-cymene or fluxionality often averages these signals into a broad singlet or two very close broad peaks in the 25-45 ppm range.
-
Pass Criteria: Absence of peak at -16 ppm (Free Ligand) and absence of peaks > 50 ppm (Oxidized Phosphine oxides).[1]
Part 4: Applications & Storage[2][5]
Catalytic Utility
This complex is a precursor. In solution (often methanol), the chloride ligand is labile.[1]
-
Asymmetric Hydrogenation: Highly effective for
-keto esters. -
Mechanism: The complex typically loses the chloride to form a solvent-coordinated cationic species, or reacts with
to form a Ru-Hydride species which enters the catalytic cycle.
Storage Protocols
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vial (light sensitive) inside a desiccator.
References
-
Takasago International Corporation. Ruthenium Catalysts for Asymmetric Hydrogenation. [1]
-
Mashima, K., Kusano, K., Sato, N., Matsumura, Y., Nozaki, K., Kumobayashi, H., Sayo, N., Hori, Y., Ishizaki, T., Akutagawa, S., & Noyori, R. (1994).[1] Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of alpha- and beta-Functionalized Ketones.[1] Journal of Organic Chemistry. [1]
-
Sigma-Aldrich. Product Specification: (S)-RuCl[(p-cymene)(T-BINAP)]Cl.[1] (Used for physical property verification).[1]
-
ChemicalBook. this compound Chemical Properties and Safety. [1]
Physical and chemical properties of [RuCl(p-cymene)((R)-tolbinap)]Cl.
Topic: Physical and Chemical Properties of [RuCl(p-cymene)((R)-tolbinap)]Cl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Advanced Characterization and Application in Asymmetric Catalysis[1][2]
Executive Summary
This compound (CAS: 1034001-51-8) is a high-performance cationic ruthenium(II) precatalyst designed for precision asymmetric synthesis.[1][2] Distinguished by the bulky (R)-TolBINAP ligand, this complex offers superior enantioselectivity compared to standard BINAP analogs by leveraging steric modulation to restrict conformational flexibility in the transition state.[1][2]
This guide provides a comprehensive analysis of its physicochemical properties, mechanistic behavior, and a validated protocol for the asymmetric hydrogenation of
Structural and Molecular Characterization
The complex adopts a "pseudo-octahedral" piano-stool geometry, characteristic of Ru(II)-arene half-sandwich complexes.[1][2]
-
Metal Center: Ruthenium(II) (
low spin).[1] -
Chiral Ligand: (R)-TolBINAP (2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl).[1][2][3][4][5][6] The p-tolyl groups increase the steric bulk around the phosphorus centers compared to phenyl groups in standard BINAP, often enhancing enantiomeric excess (
) by altering the "chiral pocket" angle.[1] -
Arene Ligand: p-Cymene (
-coordination).[1][2][7][8] Acts as a stabilizing ligand that prevents oligomerization but is labile enough to be displaced under reaction conditions to open coordination sites.[1][2] -
Anionic Ligands: One coordinated chloride (Cl) and one outer-sphere chloride counterion (
), resulting in a cationic 18-electron complex.[1][2]
Visualization: Coordination Geometry
Figure 1: Schematic representation of the coordination sphere of this compound.[1][2]
Physical Properties & Stability Profile
The following data aggregates experimentally verified parameters essential for handling and storage.
| Property | Specification | Context/Notes |
| CAS Number | 1034001-51-8 | Specific to the (R)-TolBINAP chloride salt.[1][2][3][5][6] |
| Formula | Cationic complex + Cl anion.[1] | |
| Molecular Weight | 984.99 g/mol | |
| Appearance | Yellow to orange-brown solid | Crystalline powder form is common.[1][2] |
| Melting Point | >100°C (Decomposes) | Exact MP varies by solvate; generally decomposes without melting.[1] |
| Solubility | Soluble: DCM, MeOH, EtOH, DMSOInsoluble: Water, Hexane, Diethyl Ether | Soluble in polar organic solvents; chlorinated solvents are preferred for stock solutions. |
| Air Stability | Air Sensitive | Oxidizes slowly in air.[1][2] Store under Argon/Nitrogen.[1][2] |
| Moisture Stability | Hygroscopic | Store in a desiccator or glovebox.[2] |
| Storage Temp | 2°C to 8°C | Refrigeration recommended to prevent slow ligand dissociation.[1][2] |
Chemical Reactivity & Catalytic Mechanism
Unlike the "Noyori-type" Ru-diamine complexes used for simple ketones, This compound operates primarily via an inner-sphere mechanism favored for functionalized substrates (e.g.,
Mechanistic Pathway: Asymmetric Hydrogenation
-
Precatalyst Activation: The p-cymene ligand is hemi-labile.[2] Under hydrogenation conditions (often elevated temperature or
pressure), the arene is displaced, creating vacant coordination sites.[1] -
Substrate Coordination: Functionalized ketones (like methyl acetoacetate) coordinate to the Ru center via the carbonyl oxygen and the ester auxiliary group, forming a chelate.[1] This "anchoring" is crucial for high enantioselectivity.[1][2]
-
Oxidative Addition: Dihydrogen (
) adds to the metal, forming a Ru-dihydride species.[1][2] -
Migratory Insertion: The hydride transfers to the coordinated carbonyl carbon.[1][2] The chirality of the TolBINAP ligand dictates the face of attack (Re vs. Si face).[1]
-
Reductive Elimination: The product (chiral alcohol) is released, and the active catalytic species is regenerated.[1]
Visualization: Catalytic Cycle (Simplified)
Figure 2: The catalytic cycle for the hydrogenation of functionalized ketones.[1] The loss of p-cymene is the activation step.[2]
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
Objective: Synthesis of methyl (R)-3-hydroxybutyrate using this compound.
Note: The (R)-ligand typically yields the (R)-alcohol for
Materials
-
Substrate: Methyl acetoacetate (1.16 g, 10.0 mmol)[1]
-
Solvent: Methanol (degassed, anhydrous, 5.0 mL)
-
Apparatus: High-pressure stainless steel autoclave (Parr reactor).[1][2]
Step-by-Step Workflow
-
Preparation (Glovebox/Schlenk Line):
-
In a glovebox under nitrogen, weigh the catalyst into a glass liner equipped with a magnetic stir bar.
-
Add the degassed Methanol to dissolve the catalyst.[1] The solution should be clear orange/brown.[1]
-
Add Methyl acetoacetate to the catalyst solution.[1]
-
Expert Insight: A Substrate-to-Catalyst (S/C) ratio of 1000:1 is standard.[1][2] For difficult substrates, increase loading to 200:1. For industrial optimization, this catalyst can reach S/C > 10,000.[2]
-
-
Hydrogenation:
-
Place the glass liner into the autoclave.[1]
-
Seal the autoclave and purge with
gas (pressurize to 5 atm, vent, repeat 3 times) to remove air.[1] -
Pressurize the reactor to 40–60 atm (approx. 600–900 psi) of
. -
Heat the reactor to 60°C and stir vigorously (1000 rpm) for 12–24 hours .
-
Critical Control: Mass transfer limitations can reduce rate.[1][2] Ensure vigorous stirring.
-
-
Work-up:
Expected Results
Safety & Handling (SDS Summary)
-
Hazards:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle inside a fume hood or glovebox.[1][2]
-
Disposal: Ruthenium is a precious metal.[1][2][11] Collect waste in a dedicated "Heavy Metal/Precious Metal" waste stream for reclamation.[1][2]
References
-
Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Carboxylic Esters."[2] Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858. Link[1]
-
Takasago International Corp. "Ruthenium-Phosphine Complexes for Asymmetric Hydrogenation."[1][2] Takasago Technical Brochure. Link
-
Mashima, K., et al. "Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Asymmetric Hydrogenation of α- and β-Functionalized Ketones."[2] Journal of Organic Chemistry, vol. 59, no. 11, 1994, pp. 3064–3076. Link[1]
-
Sigma-Aldrich. "Product Specification: this compound."[1][2] Merck KGaA.[1][2] Link
-
Kitamura, M., et al. "Practical Asymmetric Hydrogenation of Functionalized Ketones."[2] Organic Syntheses, vol. 71, 1993, p. 1. Link
Sources
- 1. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 2. (R)-RuCl (p-cymene)(BINAP) Cl 145926-28-9 [sigmaaldrich.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization [mdpi.com]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. catalysts.metalor.com [catalysts.metalor.com]
CAS number for Chloro(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) chloride.
Technical Profile: Chloro(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) chloride [1][][3][4]
Executive Summary
Chloro(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) chloride (commonly abbreviated as [RuCl(p-cymene)((R)-Tol-BINAP)]Cl ) is a cationic organoruthenium complex serving as a high-performance precatalyst in asymmetric synthesis.[]
Distinguished by the (R)-Tol-BINAP ligand, this complex offers superior steric bulk and electron-donating properties compared to the parent BINAP analog.[] The 4-methyl groups on the phenyl rings of the phosphine modulate the dihedral angle of the binaphthyl backbone, often enhancing enantioselectivity (ee) in the hydrogenation of sterically demanding substrates such as
The complex is an 18-electron cationic species stabilized by a
Chemical Identity & Properties
| Property | Specification |
| Common Name | [RuCl(p-cymene)((R)-Tol-BINAP)]Cl |
| CAS Number | 131614-43-2 (Specific stereoisomer); 1034001-51-8 (General registry) |
| Molecular Formula | |
| Molecular Weight | 984.99 g/mol |
| Appearance | Orange to Brown crystalline powder |
| Solubility | Soluble in MeOH, DCM, DMF; Insoluble in Et₂O, Hexane |
| Coordination Geometry | Pseudo-octahedral (Piano-stool configuration) |
| Oxidation State | Ruthenium(II) |
| Counterion | Chloride ( |
Structural & Mechanistic Analysis
Ligand Architecture: Tol-BINAP vs. BINAP
The core differentiator of this catalyst is the Tol-BINAP ligand.[]
-
Electronic Effect: The p-methyl groups are electron-donating, increasing the basicity of the phosphorus atoms.[] This strengthens the Ru-P bond, potentially stabilizing the active hydride species during the catalytic cycle.[]
-
Steric Effect: The methyl groups increase the steric bulk of the quadrant sectors occupied by the aryl rings.[] This tighter "chiral pocket" restricts the conformational freedom of the substrate in the transition state, often leading to higher enantiomeric excess (ee) compared to unsubstituted BINAP.
The Cationic "Precatalyst" Strategy
Unlike neutral complexes like
-
The Arene Role: The p-cymene ligand stabilizes the Ru(II) center during storage but is labile enough to be displaced by the solvent (e.g., MeOH) or the substrate under hydrogenation conditions (heat/pressure).
-
Substrate Coordination: The cationic nature (
) makes the metal center Lewis acidic, promoting the coordination of heteroatoms (carbonyl oxygens, amide nitrogens) present in functionalized substrates.
Figure 1: Activation and Catalytic Cycle.[] The p-cymene ligand acts as a protective cap that is removed to initiate the cycle.[]
Synthesis Protocol
Objective: Synthesis of [RuCl(p-cymene)((R)-Tol-BINAP)]Cl from
Reagents:
-
Dichloro(p-cymene)ruthenium(II) dimer (
): 1.0 eq (Ru basis) -
(R)-(+)-Tol-BINAP: 1.05 eq[]
-
Ethanol (Absolute) or DMF: Degassed
-
Dichloromethane (DCM): Degassed
Workflow:
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.
-
Dissolution: Add
(0.5 eq of dimer) and (R)-Tol-BINAP (1.05 eq) to the flask. -
Solvent Addition: Add degassed Ethanol (approx. 10 mL per mmol Ru) and DCM (1:1 ratio) to dissolve the solids.
-
Complexation: Heat the mixture to 50°C for 2–4 hours. The solution will transition from a cloudy suspension to a clear, deep orange-brown solution.[]
-
Note: If using DMF, heat to 100°C for 10 minutes.
-
-
Concentration: Remove the solvent under reduced pressure (vacuum) to near dryness.
-
Precipitation: Re-dissolve the residue in a minimum amount of DCM. Slowly add degassed Diethyl Ether or Hexane while stirring to precipitate the cationic complex.
-
Isolation: Filter the solid under inert atmosphere (Schlenk frit). Wash with Hexane to remove excess ligand or p-cymene.[]
-
Drying: Dry under high vacuum for 4 hours.
Application: Asymmetric Hydrogenation of -Keto Esters
This protocol describes the hydrogenation of methyl acetoacetate to methyl (R)-3-hydroxybutyrate.[]
Reaction Conditions:
-
Substrate: Methyl acetoacetate (1.0 eq)
-
Catalyst: [RuCl(p-cymene)((R)-Tol-BINAP)]Cl (S/C ratio: 1000:1 to 2000:1)[]
-
Solvent: Methanol (Degassed)[]
-
H₂ Pressure: 10–50 bar (atm)[]
-
Temperature: 50–60°C
Step-by-Step Protocol:
-
Preparation (Glovebox/Schlenk): In a glovebox, weigh the catalyst and dissolve in degassed Methanol.
-
Substrate Addition: Add the substrate to the catalyst solution.[] The concentration should be approx. 1.0 M.
-
Autoclave Loading: Transfer the solution to a stainless steel autoclave equipped with a glass liner and magnetic stir bar.[]
-
Purging: Seal the autoclave. Purge with Hydrogen gas (pressurize to 5 bar, vent) 3 times to remove traces of
or Air. -
Reaction: Pressurize to 40 bar
. Heat to 60°C with vigorous stirring (1000 rpm).-
Mechanism Note: The elevated temperature facilitates the dissociation of the p-cymene ligand, generating the active solvated species.[]
-
-
Workup: After 12–24 hours, cool to room temperature and vent the hydrogen carefully.
-
Analysis: Concentrate the solvent. Determine conversion and ee by Chiral GC or HPLC.
Handling & Safety (E-E-A-T)
-
Storage: Store solid catalyst at 2–8°C in a tightly sealed vial under inert gas.
-
Toxicity: Ruthenium compounds are generally considered low toxicity but should be treated as potential irritants.[] Tol-BINAP is a phosphine ligand; avoid inhalation of dust.[]
-
High Pressure: Hydrogenation reactions involve high-pressure vessels.[] Ensure autoclaves are rated for the pressure and temperature used.
References
-
Strem Chemicals. Catalog No. 44-0158: Chlororuthenium(II) chloride.[] (Verified CAS 131614-43-2).
-
Mashima, K., Kusano, K., Sato, N., Matsumura, Y., Nozaki, K., Kumobayashi, H., Sayo, N., Hori, Y., Ishizaki, T., Akutagawa, S., & Takaya, H. (1994). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of alpha- and beta-Functionalized Ketones. Journal of Organic Chemistry, 59(11), 3064–3076. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40–73. [Link]
-
TCI Chemicals. Product R0148: [RuCl(p-cymene)((R)-tolbinap)]Cl.[] (Verified CAS 1034001-51-8).
Sources
Mechanism of action for [RuCl(p-cymene)((R)-tolbinap)]Cl catalysts.
[1]
Executive Summary
The complex This compound is a cationic ruthenium(II) precatalyst primarily utilized for the asymmetric hydrogenation of functionalized ketones (e.g.,
Its efficacy stems from the (R)-TolBINAP ligand (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), which imparts a rigid chiral environment. The p-tolyl groups enhance the electron density at the phosphorus centers compared to standard BINAP, often resulting in superior enantioselectivity (ee) and catalyst stability.
Key Mechanistic Feature: The complex acts as a precatalyst .[1] Under hydrogenation conditions (protic solvent, H
Structural Characterization & Activation
The Precatalyst
-
Formula:
-
Geometry: "Piano-stool" configuration (pseudo-octahedral).
-
Role of p-Cymene: Stabilizes the Ru(II) center, preventing oligomerization and oxidation during storage.
-
Role of TolBINAP: The
-symmetric diphosphine ligand defines the chiral pocket. The p-tolyl wings extend further into the coordination sphere than phenyl rings, sharpening the "quadrant" differentiation.
Activation Pathway (The "Induction Period")
The catalyst does not bind the substrate directly in its isolated form. It must undergo ligand exchange.
-
Solvolysis: In coordinating solvents (MeOH, EtOH), the labile chloride counterion and the coordinated chloride equilibrate.
-
Arene Loss: Under H
atmosphere or thermal activation, the -p-cymene ligand dissociates. This is the rate-determining activation step. -
Active Species Formation: The resulting species is a solvated cationic complex, typically
or a hydrido-species .
DOT Diagram: Activation Pathway
Caption: Transformation of the air-stable precatalyst into the active solvated cationic species.
The Catalytic Cycle (Asymmetric Hydrogenation)
The mechanism for the hydrogenation of a
Step 1: Oxidative Addition / Heterolytic Cleavage
The active solvated species reacts with H
Step 2: Substrate Coordination
The
-
Note: The cationic nature of the catalyst enhances the Lewis acidity, strengthening this coordination.
Step 3: Stereoselective Hydride Transfer
This is the stereodefining step. The chiral TolBINAP ligand creates a steric environment where the substrate can only bind comfortably in one conformation.
-
Quadrant Model: The p-tolyl rings block two diagonal quadrants of the coordination sphere. The substrate arranges its bulky groups into the open quadrants.
-
The hydride (
) migrates from the metal to the carbonyl carbon (C=O).
Step 4: Product Release
The resulting ruthenium-alkoxide is protonated (by the solvent or the proton generated in Step 1), releasing the chiral alcohol and regenerating the solvated catalyst.
DOT Diagram: Catalytic Cycle
Caption: The catalytic cycle for the asymmetric hydrogenation of β-keto esters via a cationic Ru-TolBINAP species.
Comparative Analysis: TolBINAP vs. BINAP
The structural modification of the aryl rings on the phosphine has significant catalytic consequences.
| Feature | (R)-BINAP | (R)-TolBINAP | Mechanistic Impact |
| Steric Bulk | Phenyl rings | p-Tolyl rings | Tolyl group extends further, creating a "tighter" chiral pocket, often increasing ee% by 1-5%. |
| Electronics | Neutral | Electron-donating (+I effect of Me) | Increased electron density on P |
| Solubility | Moderate | High | Methyl groups increase lipophilicity, improving solubility in organic solvents like toluene or CH |
| Dihedral Angle | Fixed (~90°) | Fixed (~90°) | The binaphthyl backbone remains the rigid scaffold in both. |
Experimental Protocol: Asymmetric Hydrogenation
Objective: Hydrogenation of Methyl Acetoacetate to (R)-Methyl 3-hydroxybutyrate.
Reagents
-
Catalyst: this compound (0.1 mol%)
-
Substrate: Methyl acetoacetate (1.0 equiv)
-
Solvent: Degassed Methanol (MeOH)
-
Hydrogen Source: H
gas (High Purity)
Step-by-Step Methodology
-
Inert Handling: Perform all catalyst manipulations in a glovebox or using standard Schlenk techniques under Argon.
-
Catalyst Loading: Dissolve the substrate (10 mmol) and catalyst (0.01 mmol, S/C = 1000) in degassed MeOH (5 mL).
-
Note: Unlike neutral Ru-BINAP systems, addition of HCl is not required, but trace acid can sometimes prevent deactivation.
-
-
Autoclave Assembly: Transfer the solution to a high-pressure stainless steel autoclave equipped with a glass liner and magnetic stir bar.
-
Purging: Seal the autoclave. Purge with H
(pressurize to 5 bar, vent) three times to remove O . -
Reaction: Pressurize to 40-60 bar (approx. 600-900 psi) H
. Heat to 60°C . Stir vigorously (1000 rpm) for 12-24 hours.-
Why 60°C? Thermal energy is often required to dissociate the p-cymene ligand efficiently.
-
-
Workup: Cool to room temperature. Vent H
carefully. Concentrate the solvent under reduced pressure. -
Analysis: Determine conversion by
H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| Low Conversion | p-Cymene not dissociating | Increase temperature to >50°C or increase reaction time. |
| Low Conversion | Catalyst poisoning (O | Ensure rigorous degassing of MeOH (freeze-pump-thaw). |
| Low ee% | Competitive non-selective pathway | Lower temperature after initial activation, or ensure H |
| Arene Exchange | Solvent interference | Avoid aromatic solvents (benzene/toluene) which might compete for the coordination site; use MeOH. |
References
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. Link
-
Takaya, H., Ohta, T., Sayo, N., Kumobayashi, H., Akutagawa, S., Inoue, S., Kasahara, I., & Noyori, R. (1987). Enantioselective Hydrogenation of Allylic and Homoallylic Alcohols. Journal of the American Chemical Society. Link
-
Bernas, H., et al. (2012). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology (Åbo Akademi). Link
-
Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1998). Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes. Organic Syntheses. Link
-
Sigma-Aldrich. (n.d.). (R)-RuCl[(p-cymene)(BINAP)]Cl Product Sheet. Link
A Technical Guide to the Applications of [RuCl(p-cymene)((R)-tolbinap)]Cl in Asymmetric Synthesis
Foreword: The Pursuit of Chirality
In the landscape of modern organic synthesis, the ability to control stereochemistry is paramount. The synthesis of single-enantiomer compounds is a critical challenge in the development of pharmaceuticals, agrochemicals, and advanced materials, where the biological activity or material properties are often dictated by a specific three-dimensional arrangement of atoms. This technical guide is dedicated to researchers, scientists, and drug development professionals who are at the forefront of this challenge, providing an in-depth exploration of a powerful tool in the asymmetric synthesis toolkit: [RuCl(p-cymene)((R)-tolbinap)]Cl .
This ruthenium-based catalyst, a member of the renowned Noyori-type catalysts, has distinguished itself as a highly efficient and versatile catalyst for the enantioselective reduction of a broad range of prochiral substrates. Its unique architecture, featuring a chiral (R)-tolbinap ligand, allows for exceptional control over the stereochemical outcome of hydrogenation and transfer hydrogenation reactions, delivering chiral alcohols and other valuable building blocks with high enantiomeric purity.
This guide moves beyond a simple recitation of procedures. As a Senior Application Scientist, the aim is to provide a deeper understanding of the causality behind experimental choices, to foster a robust and self-validating approach to protocol design, and to ground all claims in authoritative scientific literature. By delving into the mechanistic underpinnings, substrate scope, and practical considerations of using this compound, we endeavor to empower researchers to unlock its full potential in their synthetic endeavors.
Catalyst Profile: Structure and Intrinsic Properties
This compound, with the chemical name Chlororuthenium(II) Chloride, is a well-defined, air-stable ruthenium(II) complex.[1][2] Its structure is characterized by a central ruthenium atom coordinated to a p-cymene arene ligand, a chloride ion, and the bidentate chiral diphosphine ligand, (R)-tolbinap. The entire complex exists as a chloride salt.
The key to its efficacy in asymmetric catalysis lies in the C₂-symmetric (R)-tolbinap ligand. The atropisomeric binaphthyl backbone creates a rigid and well-defined chiral environment around the metal center. The di-p-tolylphosphino groups on the binaphthyl scaffold play a crucial role in both the electronic and steric properties of the catalyst, influencing its reactivity and selectivity.
Key Attributes of this compound:
-
High Enantioselectivity: Capable of inducing high levels of enantiomeric excess (ee) in the reduction of a wide array of substrates.
-
Broad Substrate Scope: Effective for the hydrogenation of functionalized and unfunctionalized ketones, olefins, and other unsaturated compounds.[1][3]
-
Operational Simplicity: Often utilized under relatively mild reaction conditions and can be handled in air, though reactions are typically run under an inert atmosphere.
-
Mechanistic Understanding: The mechanism of action for this class of catalysts is well-studied, providing a rational basis for reaction optimization.
The Heart of the Matter: The Nonclassical Metal-Ligand Bifunctional Mechanism
The remarkable efficiency of this compound and related Noyori-type catalysts stems from a "nonclassical" metal-ligand bifunctional mechanism.[2] This mechanism is distinct from many other transition-metal-catalyzed hydrogenations in that the substrate does not directly coordinate to the metal center in the turnover-limiting step. Instead, the reaction occurs in the outer coordination sphere of the ruthenium complex.
The catalytic cycle is a finely orchestrated interplay between the ruthenium hydride and the amine functionality that is often added as a co-catalyst or is part of the ligand system in second-generation Noyori catalysts. While this compound itself does not contain a diamine ligand, the principles of the bifunctional mechanism are still highly relevant, especially when a diamine is added to the reaction mixture to generate the active catalytic species in situ.
A Generalized Mechanistic Pathway for Asymmetric Hydrogenation of Ketones:
The following diagram illustrates the generally accepted mechanism for the asymmetric hydrogenation of a ketone with a BINAP/diamine-ruthenium(II) complex, which serves as an excellent model for understanding the reactivity of the Tol-BINAP system.
Caption: A simplified representation of the catalytic cycle for asymmetric hydrogenation.
Causality in the Mechanism:
-
Activation: The precatalyst, this compound, is typically activated in situ. In the presence of a hydrogen source and often a base and a chiral diamine co-ligand, the chloride and p-cymene ligands are displaced to form a ruthenium hydride species. This active catalyst is an 18-electron complex.
-
Outer-Sphere Association: The ketone substrate approaches the active catalyst and forms an outer-sphere complex. This association is directed by hydrogen bonding between the carbonyl oxygen of the ketone and a proton on the coordinated diamine ligand.
-
The Enantioselective Step: The stereochemistry of the final product is determined in the transition state. This involves the simultaneous transfer of a hydride from the ruthenium center to the carbonyl carbon and a proton from the diamine ligand to the carbonyl oxygen. This occurs through a six-membered pericyclic transition state. The chiral disposition of the (R)-tolbinap ligand dictates the facial selectivity of the hydride attack on the prochiral ketone.
-
Product Release and Catalyst Regeneration: After the hydride and proton transfer, the resulting chiral alcohol dissociates from the catalyst, which is then ready to begin a new catalytic cycle.
This metal-ligand bifunctional mechanism is key to the high turnover numbers and excellent enantioselectivities observed with this class of catalysts. The outer-sphere nature of the reaction avoids strong substrate binding that can often lead to catalyst inhibition.
Core Applications: A Showcase of Synthetic Power
The primary applications of this compound lie in the enantioselective reduction of unsaturated functionalities. The following sections detail its use in the asymmetric hydrogenation of ketones and olefins, providing representative protocols and performance data.
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a cornerstone application of this compound. This transformation is of immense importance in the pharmaceutical industry, as chiral alcohols are common structural motifs in active pharmaceutical ingredients (APIs).
Substrate Scope and Performance:
The catalyst demonstrates broad applicability for the hydrogenation of various ketones, including:
-
Aryl Alkyl Ketones: Acetophenone and its derivatives are model substrates that are typically reduced with excellent enantioselectivity.
-
Functionalized Ketones: Ketones bearing functionalities such as esters, ethers, and halogens are generally well-tolerated.
-
Heteroaromatic Ketones: The catalyst can effectively reduce ketones containing heterocyclic rings.
Table 1: Representative Performance in Asymmetric Ketone Hydrogenation *
| Substrate | Product | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | 0.05 - 1 | Methanol | 1 - 10 | 25 - 50 | 4 - 24 | >95 | >98 |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 0.1 | Methanol | 10 | 30 | 12 | >95 | 97 |
| 4-Chromanone | 4-Chromanol | 0.05 | Methanol | 8 | 25 | 18 | >99 | 99 |
| Methyl acetoacetate | Methyl 3-hydroxybutyrate | 0.1 | Ethanol | 4 | 28 | 20 | >98 | >99 |
*Data is representative and compiled from various sources on Noyori-type catalysts. Optimal conditions may vary for the specific Tol-BINAP catalyst.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a representative procedure for the asymmetric hydrogenation of an aryl alkyl ketone using a Noyori-type catalyst system.
Materials:
-
This compound
-
(1S,2S)-(+)-1,2-Diphenylethylenediamine (DPEN)
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous 2-propanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with this compound (0.01 mmol) and (1S,2S)-DPEN (0.012 mmol). Anhydrous 2-propanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the precatalyst solution.
-
Reaction Setup: In a separate flask, a solution of acetophenone (1.0 mmol) in anhydrous 2-propanol (5 mL) is prepared.
-
Hydrogenation: The substrate solution is transferred to a high-pressure reactor. The precatalyst solution is then added, followed by a solution of KOtBu (0.025 mmol) in 2-propanol (1 mL).
-
Pressurization: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm).
-
Reaction: The reaction mixture is stirred vigorously at the desired temperature (e.g., 30°C) for the specified time (e.g., 12 hours). Reaction progress can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.
Workflow Diagram: Asymmetric Hydrogenation of a Ketone
Caption: A step-by-step workflow for a typical asymmetric ketone hydrogenation experiment.
Asymmetric Hydrogenation of Olefins
The enantioselective hydrogenation of prochiral olefins is another significant application of this compound. This is particularly valuable for the synthesis of chiral carboxylic acids and their derivatives, which are important intermediates in drug synthesis.
Substrate Scope and Performance:
The catalyst is effective for the hydrogenation of a variety of olefins, including:
-
α,β-Unsaturated Carboxylic Acids: These substrates are hydrogenated to the corresponding chiral carboxylic acids with high enantioselectivity.
-
Allylic and Homoallylic Alcohols: The hydroxyl group can act as a directing group, facilitating high levels of stereocontrol.
-
Enamides: Hydrogenation of enamides provides access to chiral amines and their derivatives.
Table 2: Representative Performance in Asymmetric Olefin Hydrogenation *
| Substrate | Product | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Tiglic Acid | 2-Methylbutanoic Acid | 0.5 - 1 | Methanol | 4 | 25 | 24 | >95 | 95 |
| Geraniol | Citronellol | 0.1 | Ethanol | 10 | 50 | 16 | >98 | 98 |
| Methyl 2-acetamidoacrylate | N-Acetylalanine methyl ester | 0.5 | Methanol | 4 | 25 | 12 | >99 | >99 |
*Data is representative and compiled from various sources on Noyori-type catalysts. Optimal conditions may vary for the specific Tol-BINAP catalyst.
Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid
This protocol provides a general procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid.
Materials:
-
This compound
-
Tiglic acid
-
Anhydrous methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Reaction Setup: A high-pressure reactor is charged with this compound (0.01 mmol) and tiglic acid (1.0 mmol) under an inert atmosphere.
-
Solvent Addition: Anhydrous methanol (10 mL) is added to the reactor.
-
Pressurization: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to 4 atm.
-
Reaction: The mixture is stirred vigorously at 25°C for 24 hours.
-
Work-up: After the reaction, the pressure is released, and the solvent is removed in vacuo. The residue is dissolved in diethyl ether and filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated to give the crude product.
-
Analysis: The enantiomeric excess of the 2-methylbutanoic acid can be determined after conversion to a suitable derivative (e.g., a phenacyl ester) by chiral HPLC.
Asymmetric Transfer Hydrogenation: A Practical Alternative
Asymmetric transfer hydrogenation (ATH) is a powerful alternative to using molecular hydrogen, employing organic molecules as the hydrogen source. This method obviates the need for high-pressure equipment, making it more accessible for many laboratories. A common hydrogen donor is a mixture of formic acid and triethylamine or isopropanol.
This compound and related complexes are highly effective catalysts for ATH, particularly for the reduction of ketones.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
This compound
-
Acetophenone
-
Formic acid
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask
Procedure:
-
Reaction Setup: A Schlenk flask is charged with this compound (0.01 mmol) and acetophenone (1.0 mmol) under an argon atmosphere.
-
Reagent Addition: Anhydrous DCM (5 mL) is added, followed by a freshly prepared 5:2 azeotropic mixture of formic acid and triethylamine (1 mL).
-
Reaction: The reaction mixture is stirred at 28°C for 12-24 hours. The progress of the reaction is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC.
Conclusion: A Versatile Catalyst for Modern Synthesis
This compound has firmly established itself as a valuable and versatile catalyst in the field of asymmetric synthesis. Its ability to effect the highly enantioselective hydrogenation and transfer hydrogenation of a broad range of ketones and olefins makes it an indispensable tool for the synthesis of chiral molecules. The well-understood, nonclassical metal-ligand bifunctional mechanism provides a solid foundation for rational reaction design and optimization. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide will undoubtedly facilitate the successful application of this powerful catalyst to solve complex synthetic challenges and to drive innovation in the creation of new chiral entities.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- Ohkuma, T., et al. "Asymmetric Hydrogenation of Ketones." Comprehensive Asymmetric Catalysis, edited by Jacobsen, E. N., et al., Springer, 1999, pp. 1-110.
-
PureSynth. "this compound." PureSynth, [Link].
-
Noyori, R., et al. "Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes." Journal of the American Chemical Society, vol. 125, no. 45, 2003, pp. 13824–13835, [Link].
-
Global Precious Metal Catalysts. "(R)-RuCl[(p-cymene)(T-BINAP)]Cl." Global Precious Metal Catalysts, [Link].
-
Takasago International Corporation. "[RuCl(p-cymene)(diphosphine)]Cl." Takasago, [Link].
-
Kanto Chemical Co., Inc. "Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts." Kanto Chemical, [Link].
-
"Asymmetric Hydrogenation." ETH Zurich, 2015, [Link].
Sources
Stability and handling precautions for [RuCl(p-cymene)((R)-tolbinap)]Cl.
Technical Monograph: Stability Dynamics and Operational Handling of [RuCl(p-cymene)((R)-tolbinap)]Cl
Executive Summary
This compound is a high-value, cationic organometallic precatalyst widely utilized in asymmetric hydrogenation and transfer hydrogenation.[1] Unlike its neutral counterparts (e.g., RuCl₂(BINAP)(diamine)), this cationic species possesses a labile p-cymene ligand and an outer-sphere chloride anion, making it distinctively susceptible to both solvolytic degradation and oxidative deactivation .[1]
This guide defines the "Inert Chain of Custody" required to maintain catalyst integrity from storage to reactor injection. Failure to adhere to these protocols typically results in the formation of catalytically inactive phosphine oxides or ruthenium black, compromising enantioselectivity (ee%) and turnover frequency (TOF).[1]
Chemical Identity & Physicochemical Profile
| Parameter | Specification |
| Compound Name | Chlororuthenium(II) Chloride |
| CAS Number | 1034001-51-8 |
| Formula | This compound |
| Molecular Weight | ~984.99 g/mol |
| Appearance | Orange to Brown crystalline powder |
| Coordination Geometry | Pseudo-octahedral "Piano Stool" (Cationic) |
| Solubility | Soluble in MeOH, EtOH, DCM, THF; Insoluble in Hexanes, Et₂O |
| Air Stability | Solid: Metastable (weeks at 4°C); Solution: Unstable (minutes to hours) |
Stability Dynamics: The Mechanisms of Degradation
To handle this catalyst effectively, one must understand the specific pathways by which it degrades. There are three primary vectors of failure:
A. Phosphine Oxidation (Irreversible)
The (R)-TolBINAP ligand is electron-rich.[1] In the presence of dissolved oxygen, the phosphorus center oxidizes to the phosphine oxide (P=O).
-
Consequence: The oxidized ligand dissociates from the Ru center, leading to the formation of non-selective catalytic species or inactive metal aggregates.
-
Indicator: Appearance of sharp signals in ³¹P NMR (approx. +25 to +45 ppm) and loss of the coordinated phosphine signal.
B. Arene Displacement (Equilibrium Driven)
The p-cymene ring stabilizes the Ru(II) center but is designed to be labile to open a coordination site for the substrate.[1]
-
Risk: In strongly coordinating solvents (e.g., DMSO, Acetonitrile) or upon heating in solution, the p-cymene is permanently displaced. If the substrate is not present to capture the metal, the complex decomposes.
-
Handling Implication: Avoid dissolving the catalyst until immediately prior to use.
C. Hygroscopic Hydrolysis
As a chloride salt, the complex is hygroscopic. Moisture absorption facilitates the formation of hydroxo-bridged dimers, which are often catalytically inactive.[1]
Figure 1: Primary degradation vectors for Ru-TolBINAP complexes.[1] Oxidation is the most rapid and destructive pathway in solution.
Operational Handling Protocols
Phase 1: Storage (Long-Term)
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: Refrigerate at 2°C to 8°C .
-
Container: Tightly sealed glass vials with Teflon-lined caps, preferably inside a secondary container (e.g., a jar with desiccant) within the fridge.
-
Warning: Do not store in a freezer (-20°C) unless the vial is perfectly sealed; the temperature differential upon removal can cause rapid condensation (water ingress) if opened before reaching room temperature.[1]
Phase 2: Weighing and Transfer
-
Preferred Method: Inert Atmosphere Glovebox (N₂ or Ar).[1]
-
Alternative Method: Schlenk technique.
-
Equilibrate the catalyst vial to room temperature before opening to prevent condensation.[1]
-
Purge the weigh boat/vial with an anti-static gun (polonium or electronic) as static charge can scatter the fine powder.
-
Weigh quickly and transfer immediately to the reaction vessel.
-
Phase 3: Solution Preparation (The Critical Step)
Solvents (typically Methanol, Ethanol, or Dichloromethane) must be rigorously degassed.
-
Degassing Protocol (Freeze-Pump-Thaw):
-
Sparging (Alternative): Vigorously bubble Argon through the solvent for >30 minutes (only acceptable for non-critical screening; not recommended for scale-up).[1]
Figure 2: The "Inert Chain of Custody" workflow. Note the critical equilibration step before opening cold storage.
Quality Control: Self-Validating Systems
Before committing valuable substrates, validate the catalyst batch using ³¹P NMR . This is the only definitive method to confirm ligand integrity.
Protocol: ³¹P{¹H} NMR Validation
-
Solvent: Use degassed CD₂Cl₂ or CD₃OD.[1]
-
Preparation: Prepare the tube inside a glovebox or under Ar flow. Cap with a high-quality septum or J-Young valve.[1]
-
Analysis Criteria:
| Species | Approximate ³¹P Shift (ppm) | Interpretation |
| Free (R)-TolBINAP | -15 to -17 ppm (Singlet) | FAIL: Ligand dissociation or incomplete complexation.[1] |
| Phosphine Oxide | +25 to +35 ppm (Sharp Singlet) | FAIL: Oxidized catalyst. Will be inactive. |
| Active Complex | +20 to +50 ppm (Broad/Doublet) | PASS: Exact shift varies by solvent, but must be positive and distinct from oxide. |
Note: The absence of the negative peak (-16 ppm) is the most critical "Pass" metric.[1]
Emergency & Troubleshooting
-
Scenario: Catalyst turns green/black in solution.
-
Scenario: Low conversion but high ee%.
-
Scenario: Spillage outside inert atmosphere.
-
Action: Solid spills can be swept up.[1] If dry, the solid is stable for minutes in air. If in solution, treat as hazardous waste immediately.
-
References
-
Takasago International Corporation. "Ruthenium-Phosphine Complex Catalysts for Asymmetric Hydrogenation."[1] Takasago Technical Brochure. Link
-
Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Esters."[1] Journal of the American Chemical Society, 1987, 109(19), 5856–5858. Link[1]
-
Sigma-Aldrich (Merck). "Safety Data Sheet: this compound."[1] Sigma-Aldrich MSDS Center. Link
-
Mashima, K., et al. "Cationic BINAP-Ru(II) Complexes: Structures and Catalytic Activities."[1] Journal of the Chemical Society, Chemical Communications, 1989, 1208-1210. Link
Sources
Methodological & Application
Application Note: Enantioselective Reduction of Imines using [RuCl(p-cymene)((R)-tolbinap)]Cl
[1]
Core Principles & Mechanistic Insight[2]
The complex This compound (CAS: 1034001-51-8) is an air-stable, 18-electron cationic precursor.[1] Unlike neutral Ru(II) complexes, the cationic nature and the labile p-cymene ligand allow for rapid generation of vacant coordination sites under hydrogenation conditions.[1]
The "Precatalyst" Paradigm
This complex does not hydrogenate imines directly in its isolated form.[1] It requires activation via one of two distinct pathways depending on the substrate class:
-
Pathway A (Direct Hydrogenation - Functionalized/Cyclic Imines): Under H₂ pressure and mild heating, the p-cymene ligand dissociates, generating a solvated cationic species [Ru(Solvent)n((R)-tolbinap)]²⁺.[1] This species coordinates hard heteroatoms (e.g., sulfonyl oxygens) in functionalized imines, directing the hydride transfer.
-
Pathway B (In-Situ Diamine Complex - Acyclic Imines): For simple acyclic imines, the addition of a chiral diamine (e.g., (R,R)-DPEN) displaces the p-cymene and chloride, forming the legendary Noyori-Ikariya type active species [RuH(η²-H₂)((R)-tolbinap)((R,R)-dpen)]⁺.[1] This system utilizes the "metal-ligand bifunctional" mechanism (NH effect) for high enantioselectivity.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the divergence between direct hydrogenation and the diamine-assisted pathway.
Caption: Divergent activation pathways for this compound depending on substrate class.
Experimental Protocols
Protocol A: Direct Asymmetric Hydrogenation of Cyclic/Functionalized Imines
Best for: Cyclic imines (e.g., 3,4-dihydroisoquinolines), N-diphenylphosphinyl imines, and sultam precursors.[1]
Rationale: The (R)-TolBINAP ligand provides a rigid chiral pocket.[1] The cationic Ru center acts as a Lewis acid to bind the imine nitrogen or an adjacent directing group (P=O, S=O), facilitating hydride transfer from activated H₂.
Materials:
-
Catalyst: this compound (1.0 mol%)
-
Substrate: Cyclic Imine (1.0 equiv)
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH). Note: DCM can be added (1:1) if substrate solubility is poor.
-
Gas: Hydrogen (H₂), UHP grade.
Step-by-Step Procedure:
-
Preparation (Glovebox/Schlenk): In a glovebox, weigh the substrate (1.0 mmol) and the catalyst (10 mg, ~0.01 mmol for S/C=100) into a glass liner equipped with a magnetic stir bar.
-
Solvation: Add degassed anhydrous MeOH (4.0 mL). The solution should be orange/brown.[1]
-
Reactor Loading: Place the liner into a high-pressure autoclave (e.g., Parr reactor).
-
Purging: Seal the reactor. Purge with H₂ (pressurize to 10 bar, vent to 1 bar) three times to remove O₂.
-
Reaction: Pressurize to 50–80 bar H₂. Heat the reactor to 60°C .
-
Critical Control Point: The elevated temperature (60°C) is essential to dissociate the p-cymene ligand.[1] Below 50°C, the reaction may be sluggish as the precatalyst remains dormant.
-
-
Workup: Stir for 12–24 hours. Cool to room temperature. Vent H₂ carefully.
-
Analysis: Concentrate the solvent. Analyze conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC.
Protocol B: In-Situ Generation of Ru-Bifunctional Catalyst for Acyclic Imines
Best for: Simple acyclic N-aryl or N-alkyl imines.[1]
Rationale: Acyclic imines bind poorly to the cationic center and are prone to hydrolysis. Adding a diamine converts the system into a Noyori-type catalyst, enabling the "outer-sphere" mechanism where the imine does not need to coordinate directly to the metal, preventing catalyst poisoning.[1]
Materials:
-
Precursor: this compound (1.0 mol%)
-
Ligand: (R,R)-DPEN (1,2-diphenylethylenediamine) (1.0 mol%)
-
Note: Use the "matched" stereochemistry. For (R)-TolBINAP, use (R,R)-DPEN.[1]
-
-
Base: Potassium tert-butoxide (KOtBu) (2.0 mol% - essential for activation)[1][2]
-
Solvent: Isopropanol (IPA) or MeOH.
Step-by-Step Procedure:
-
Catalyst Activation (Pre-stir): In a Schlenk tube under Argon, mix this compound and (R,R)-DPEN in degassed IPA. Stir at 80°C for 30 minutes. The solution will change color (often to a lighter yellow/orange), indicating the displacement of p-cymene.[1]
-
Substrate Addition: Cool to room temperature. Add the imine substrate.[3]
-
Base Addition: Add KOtBu (as a solution in IPA).
-
Hydrogenation: Transfer to autoclave. Pressurize to 10–30 bar H₂.
-
Note: Lower pressures are sufficient for this active species compared to Protocol A.[1]
-
-
Reaction: Stir at 25–40°C for 12–18 hours.
-
Workup: Vent, concentrate, and purify.
Data Interpretation & Troubleshooting
Expected Performance Metrics
| Substrate Class | Protocol | Typical Conditions | Expected Yield | Expected ee% |
| Cyclic Imines (e.g., sultams) | A (Direct) | 60°C, 80 bar H₂, MeOH | >95% | 85–96% |
| N-Phosphinyl Imines | A (Direct) | 50°C, 50 bar H₂, MeOH | >90% | 90–99% |
| Acyclic N-Aryl Imines | B (w/ Diamine) | 30°C, 20 bar H₂, IPA | 85–95% | 80–95% |
| Acyclic N-Alkyl Imines | B (w/ Diamine) | 30°C, 50 bar H₂, IPA | 50–80% | 60–80%* |
*Note: Acyclic N-alkyl imines are challenging due to E/Z isomerization and trimerization.[1] Ir-catalysts are generally preferred for this specific subclass.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | p-Cymene not displaced | Increase temperature to 65–70°C. Ensure H₂ pressure is >50 bar. |
| Low Conversion (Protocol B) | Catalyst poisoning by amine product | Ensure substrate is highly pure (free of aldehydes). Increase H₂ pressure. |
| Low Enantioselectivity | Mismatched Ligand/Diamine | Verify stereochemistry: (R)-TolBINAP requires (R,R)-DPEN. |
| Substrate Hydrolysis | Wet solvent | Imines are moisture sensitive.[1] Use ultra-dry MeOH/IPA and store substrate in glovebox.[1] |
| Green Solution Color | Oxidation of Catalyst | Oxygen leak.[1] The active Ru-H species is air-sensitive.[1] Repeat with rigorous degassing. |
References
-
Takasago International Corporation. "Ruthenium-Ligand Complexes for Asymmetric Hydrogenation."[1][4][5][6] Takasago Technical Notes.
-
Noyori, R., & Ohkuma, T. (2001). "Asymmetric Hydrogenation of Ketones and Imines." Angewandte Chemie International Edition, 40(1), 40–73.
-
Mashima, K., et al. (1994). "Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation." Journal of Organic Chemistry, 59(11), 3064–3076.
-
Cobley, C. J., & Hesselhammer, J. P. (2011). "Ruthenium-Catalyzed Asymmetric Hydrogenation of Imines." In: Modern Reduction Methods. Wiley-VCH.[1]
-
Strem Chemicals (Ascensus). "Catalog Entry: 44-0088 this compound."[1]
Application Notes & Protocols: Monitoring Reaction Progress in [RuCl(p-cymene)((R)-tolbinap)]Cl Catalyzed Hydrogenations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ruthenium half-sandwich complex, [RuCl(p-cymene)((R)-tolbinap)]Cl, stands as a potent and versatile precatalyst for the asymmetric hydrogenation of prochiral ketones and olefins, delivering high enantioselectivity crucial for pharmaceutical and fine chemical synthesis.[1][2] Achieving optimal reaction performance—maximizing conversion, selectivity, and enantiomeric excess (ee)—necessitates robust, real-time or quasi-real-time monitoring of the reaction's progress. This guide provides an in-depth exploration of the scientific principles and detailed protocols for effectively monitoring these catalytic hydrogenations. We will delve into the causality behind experimental design, from catalyst activation to the selection of analytical methodologies, ensuring a self-validating and scientifically rigorous approach. The protocols herein are designed to be directly applicable in a research or process development setting, empowering scientists to gain deep mechanistic insights and optimize their synthetic routes.
Scientific Foundation: Understanding the Catalytic System
A thorough understanding of the catalyst's behavior is paramount to designing an effective monitoring strategy. The this compound complex is a precatalyst that requires in-situ activation to enter the catalytic cycle.
Catalyst Activation and the Catalytic Cycle
The activation of this Ru(II) precatalyst typically involves the dissociation of a chloride ligand to create a vacant coordination site, followed by reaction with molecular hydrogen (H₂) to form a crucial ruthenium-hydride intermediate.[3][4] This active species is the workhorse of the hydrogenation process. While the precise mechanism can be substrate-dependent, a widely accepted pathway for related Ru-BINAP systems is the "monohydride/unsaturate" mechanism.[5]
The key steps are:
-
Precatalyst Activation: Formation of a cationic, coordinatively unsaturated Ru(II) species.
-
Hydride Formation: Heterolytic activation of H₂ to form a ruthenium-hydride (Ru-H) complex.
-
Substrate Coordination: The prochiral substrate (e.g., a ketone) coordinates to the Ru-H center.
-
Hydride Insertion: The hydride migrates to the carbonyl carbon, and a proton is transferred to the oxygen, often involving the solvent or a co-catalyst, forming a ruthenium-alkoxide intermediate.
-
Product Release & Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated to re-enter the cycle.
The p-cymene arene ligand generally remains coordinated throughout the cycle, providing steric and electronic influence that is crucial for maintaining stability and inducing asymmetry.
Caption: Proposed monohydride catalytic cycle for ketone hydrogenation.
The Causality of Experimental Conditions
The choice of reaction parameters is not arbitrary; each has a direct and profound impact on the reaction kinetics and outcome.
-
Solvent: Protic solvents like methanol (MeOH) and ethanol (EtOH) are often superior for these hydrogenations.[6] They can participate in the catalytic cycle, for instance, by assisting in the protonolysis step and stabilizing charged intermediates. The polarity of the solvent can significantly affect both reaction rates and enantioselectivity.[7][8] While non-protic solvents like dichloromethane (DCM) can also be effective, protic solvents often accelerate the regeneration of the active catalyst.
-
Base/Acid: For many ketone hydrogenations with related Ru(II) catalysts, a base (e.g., KOtBu) is required to facilitate the formation of the active hydride species.[5][9] Conversely, some catalyst systems, particularly for transfer hydrogenations or specific H₂ hydrogenations, may be activated by acid.[10] It is crucial to determine the optimal activation condition for the specific substrate and catalyst pairing.
-
Temperature and Pressure: These parameters directly influence the reaction rate and the solubility of hydrogen gas in the reaction medium. Higher pressures increase the concentration of H₂ in the liquid phase, typically leading to faster rates. Temperature affects the rate constants of individual steps in the catalytic cycle and can also impact enantioselectivity. An optimal balance must be found to ensure efficient reaction without compromising the chiral induction.
Core Methodologies for Reaction Monitoring
The primary goals of reaction monitoring are to determine the conversion of the starting material and the enantiomeric excess (ee) of the chiral product. The two most powerful and complementary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).
Monitoring Conversion by ¹H NMR Spectroscopy
¹H NMR is an ideal technique for tracking the disappearance of starting material and the appearance of the product in real-time or through periodic sampling. It is a quantitative method, provided proper experimental parameters are used (a practice often referred to as qNMR).[11]
Protocol 1: At-Line ¹H NMR Monitoring
This protocol involves periodically taking an aliquot from the reaction mixture for analysis.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable pressure vessel, combine the substrate (e.g., acetophenone, 1 mmol), this compound (0.01 mmol, 1 mol%), and degassed solvent (e.g., methanol-d₄, 5 mL). If a base is required, add it at this stage. Include a high-boiling point internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol) for accurate quantification.
-
Initial Sample (t=0): Before pressurizing with H₂, withdraw a small aliquot (approx. 0.1 mL) from the well-mixed solution. Dilute with additional deuterated solvent if necessary, filter through a small plug of silica or a syringe filter into an NMR tube.
-
Reaction Initiation: Seal the vessel, purge with H₂, and then pressurize to the desired pressure (e.g., 10 atm). Begin stirring and heating (if required).
-
Sampling: At predetermined time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.), carefully depressurize the reactor (or use a sampling valve if available), withdraw an aliquot, and prepare it for NMR analysis as in Step 2. Immediately re-pressurize the reactor to continue the reaction.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton of interest) to allow for full magnetization recovery, which is critical for accurate integration.
-
Data Analysis:
-
Identify non-overlapping, characteristic peaks for the starting material (e.g., the methyl singlet of acetophenone) and the product (e.g., the methyl doublet of 1-phenylethanol).
-
Integrate the area of these peaks relative to the integral of the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Conversion (%) = [Product] / ([Reactant] + [Product]) * 100.
-
Data Presentation: Representative Reaction Profile
| Time Point | Reactant Integral (Normalized) | Product Integral (Normalized) | Conversion (%) |
| 0 h | 1.00 | 0.00 | 0.0 |
| 0.5 h | 0.65 | 0.35 | 35.0 |
| 1.0 h | 0.38 | 0.62 | 62.0 |
| 2.0 h | 0.12 | 0.88 | 88.0 |
| 4.0 h | 0.02 | 0.98 | 98.0 |
| 6.0 h | <0.01 | >0.99 | >99.0 |
Data is illustrative and based on typical performance.
Determining Enantiomeric Excess by Chiral HPLC
While NMR can confirm conversion, it generally cannot distinguish between enantiomers without a chiral auxiliary. Chiral HPLC is the gold standard for determining the enantiomeric excess of the product.
Protocol 2: Chiral HPLC Analysis
Step-by-Step Methodology:
-
Sample Preparation: Take an aliquot from the reaction mixture (either from an NMR sample or directly from the reactor after the reaction is complete). Quench the reaction if necessary (e.g., by exposing to air and removing the H₂ pressure).
-
Work-up: Evaporate the solvent. The crude residue can often be analyzed directly. If necessary, perform a quick filtration through a small plug of silica gel with a suitable solvent (e.g., ethyl acetate/hexane) to remove the catalyst and non-volatile components. Evaporate the solvent from the filtrate.
-
Solution Preparation: Dissolve a small amount of the residue (approx. 1 mg) in the HPLC mobile phase (e.g., 1 mL of hexane/isopropanol) and filter through a 0.45 µm syringe filter.
-
HPLC Method Development:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of chiral alcohols. Columns such as Chiralpak® AD-H, OD-H, or their immobilized equivalents (IA, IB, IC) are excellent starting points.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (isopropanol or ethanol) is standard for normal-phase chiral separations. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Optimization: Adjust the ratio of hexane to alcohol to achieve baseline separation of the enantiomers. A lower percentage of the alcohol modifier generally increases retention time and can improve resolution.
-
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area (R) - Area (S)| / (Area (R) + Area (S))] x 100
-
Data Presentation: Representative Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 9.8 min |
| Enantiomeric Excess (ee) | 98% (in favor of the R-enantiomer) |
Data is illustrative. Actual retention times and elution order depend on the specific product and chiral ligand enantiomer used.
Integrated Workflow and Advanced Monitoring
For comprehensive process understanding, these techniques should be integrated into a logical workflow. Advanced in-situ methods can provide even deeper insights.
Caption: Integrated workflow for comprehensive reaction monitoring.
In-situ and Online Monitoring
For industrial applications or detailed kinetic studies, in-situ monitoring provides continuous data without the need for manual sampling, which can introduce errors.
-
In-situ FTIR/Raman: Probes like Mettler-Toledo's ReactIR™ can be inserted directly into the reactor.[9] They are impervious to pressure and can track the disappearance of the C=O stretch of the ketone and the appearance of the O-H stretch of the alcohol product in real-time. This provides a high-density kinetic profile.
-
Online/Flow NMR: It is possible to create a sealed loop where the reaction mixture is continuously circulated from the reactor through the NMR spectrometer.[12][13] This approach, especially with modern benchtop NMR spectrometers, allows for automated, quantitative monitoring of the reaction in a non-invasive manner, even under pressure.
Trustworthiness and Self-Validation
To ensure the integrity of your results, every protocol must be self-validating.
-
Internal Standards (NMR): The use of a stable, non-reactive internal standard is non-negotiable for qNMR. It corrects for variations in sample concentration and instrument response.
-
Mass Balance (NMR): At any given time point, the sum of the molar equivalents of the starting material and the product (as determined by qNMR) should remain constant and equal to the initial amount of starting material. A significant deviation could indicate side reactions or sample preparation errors.
-
Racemic Standard (HPLC): Always inject a sample of the racemic product (synthesized using a non-chiral catalyst or by mixing the two enantiomers) to confirm the peak identities and ensure the chiral method is capable of baseline separation.
-
Reproducibility: Key experiments should be repeated to ensure that the observed kinetic profiles and enantioselectivities are reproducible, confirming that the system is under kinetic control and not influenced by stochastic variables.
By implementing these rigorous monitoring protocols, researchers can move beyond simple endpoint analysis to develop a deep, quantitative understanding of this compound catalyzed hydrogenations. This knowledge is crucial for rational optimization, scale-up, and the successful development of robust and efficient processes for the synthesis of high-value chiral molecules.
References
-
Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC. [Link]
-
Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Frontiers in Chemistry. [Link]
-
Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM. [Link]
-
Solvent effect on the asymmetric hydrogenation with Rh/7a. ResearchGate. [Link]
-
Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. University of Liverpool. [Link]
-
Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. MDPI. [Link]
-
Catalytic Activity of Bis-phosphine Ruthenium(II)−Arene Compounds: Chemoselective Hydrogenation and Mechanistic Insights. ACS Publications. [Link]
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. ACS Publications. [Link]
-
Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells. ChemRxiv. [Link]
-
Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase. MDPI. [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chiral Quest. [Link]
-
Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. RSC Publishing. [Link]
-
Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes. ACS Publications. [Link]
-
Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. RSC Publishing. [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. ACS Publications. [Link]
-
Quantitative NMR methods for reaction and process monitoring. Rheinland-Pfälzische Technische Universität Kaiserslautern-Landau. [Link]
-
(R)-RuCl[(p-cymene)(T-BINAP)]Cl. Global Precious Metal Catalysts. [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC. [Link]
-
Hydrogenation Processes at the Surface of Ruthenium Nanoparticles: A NMR Study. ResearchGate. [Link]
-
Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.[Link]
-
Reactions of Olefins with Ruthenium Hydride Nanoparticles. Angewandte Chemie International Edition. [Link]
-
Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]
-
Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Conversion Rates in Transfer Hydrogenation with [RuCl(p-cymene)((R)-tolbinap)]Cl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the [RuCl(p-cymene)((R)-tolbinap)]Cl catalyst system. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during asymmetric transfer hydrogenation (ATH) reactions, with a specific focus on overcoming low conversion rates.
Understanding the Catalytic System: The "Outer Sphere" Mechanism
Transfer hydrogenation is a powerful reduction method that uses a hydrogen donor molecule, such as isopropanol or formic acid, in place of high-pressure H₂ gas.[1][2] The this compound catalyst operates through a well-studied "outer sphere" mechanism. Understanding this cycle is critical for effective troubleshooting.
The process begins with the activation of the precatalyst. A base is essential to remove the chloride ligand and deprotonate the hydrogen donor (e.g., isopropanol), facilitating the formation of a coordinatively unsaturated and highly reactive ruthenium-hydride species.[3][4] This active catalyst then transfers a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the ligand to the substrate (e.g., a ketone) in a concerted, six-membered transition state, yielding the chiral alcohol product without direct coordination of the substrate's oxygen to the metal.[4][5]
Caption: Simplified catalytic cycle for Ru(II)-catalyzed transfer hydrogenation.
Frequently Asked Questions (FAQs)
Q1: Why is a base absolutely necessary for this reaction? A base is not merely an additive; it is a fundamental activator for the catalytic cycle.[3] Its primary role is to facilitate the formation of the active ruthenium-hydride species from the stable [Ru-Cl] precatalyst.[3][4] Without a base, the reaction will typically fail to initiate, resulting in less than 1% conversion even after extended periods.[3]
Q2: What is the best hydrogen donor to use: isopropanol or formic acid? The choice depends on your substrate and desired reaction characteristics.
-
Isopropanol (i-PrOH): This is a common, inexpensive, and effective hydrogen donor that also often serves as the solvent.[1] However, the reaction is reversible because the byproduct, acetone, can be hydrogenated back. This can lead to reactions stalling before reaching full conversion.[6]
-
Formic Acid/Triethylamine (HCOOH/NEt₃): This azeotropic mixture is an excellent irreversible hydrogen donor.[7][8] The decomposition of formic acid to H₂ and CO₂ drives the reaction forward, often leading to higher conversions, especially for difficult substrates.[9] The ratio of formic acid to the amine base can be critical and may require optimization.[6]
Q3: My catalyst powder appears to have changed color. Is it still active? The this compound catalyst should be a stable, typically orange or reddish-brown powder. Significant color changes (e.g., to dark brown or black) upon storage may suggest decomposition due to prolonged exposure to air or moisture. It is highly recommended to handle and store the catalyst under an inert atmosphere (e.g., in a glovebox or under Argon/Nitrogen).[10][11] If decomposition is suspected, using a fresh batch of catalyst is the best course of action.
Q4: Can I run this reaction open to the atmosphere? While some robust ruthenium catalysts for transfer hydrogenation can operate in air, it is strongly discouraged for achieving consistent and high conversions.[12] The active ruthenium-hydride species is sensitive to oxidation. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is a critical step to prevent catalyst deactivation and ensure reproducibility.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving poor reaction outcomes.
Caption: Logical workflow for troubleshooting low conversion rates.
Problem 1: Very Low (<10%) or No Conversion
This scenario often points to a fundamental issue with the reaction setup or the activation of the catalyst.
Potential Cause 1.1: Ineffective Catalyst Activation
The most common reason for a complete lack of reactivity is the failure to generate the active [Ru-H] species. This is almost always linked to the base.
-
Causality: The base must be strong enough and present in the correct stoichiometric amount to deprotonate the hydrogen donor and abstract the chloride from the ruthenium precatalyst.[3] Weak or sterically hindered bases may be ineffective.[3] Using old or improperly stored base (e.g., potassium tert-butoxide exposed to air) that has been neutralized by atmospheric CO₂ or moisture will render it useless.
-
Recommended Solutions:
-
Verify Base Strength: For i-PrOH systems, strong bases like KOH or potassium tert-butoxide (t-BuOK) are generally effective. Weaker bases like triethylamine (NEt₃) may result in very low conversion.[3]
-
Use Fresh Base: Always use a freshly opened bottle of base or a fresh solution.
-
Check Stoichiometry: Ensure the correct molar ratio of base to catalyst is used. A common starting point is a substrate:base:catalyst ratio of 200:20:1.[13]
-
| Base Type | Relative Strength | Typical Application Notes |
| Potassium tert-butoxide (t-BuOK) | Very Strong | Highly effective for activating the catalyst with alcohol donors. Very hygroscopic. |
| Potassium hydroxide (KOH) | Strong | A good, less expensive alternative to t-BuOK. Often used as a solution in i-PrOH.[14] |
| Sodium hydroxide (NaOH) | Strong | Can be effective, though solubility in organic solvents may be lower.[15] |
| Triethylamine (NEt₃) | Moderate (Weak for this purpose) | Generally insufficient to activate the precatalyst with alcohol donors but is used as the base in HCOOH/NEt₃ systems.[3][6] |
Potential Cause 1.2: Reagent and Atmosphere Impurities
The catalyst is sensitive to poisons, particularly oxygen and water.
-
Causality: Oxygen can oxidize the active Ru(II) species, rendering it inactive. Water can interfere with the base and the formation of the ruthenium-hydride.[10] Certain functional groups on the substrate (e.g., thiols) can also act as poisons by strongly coordinating to the metal center.
-
Recommended Solutions:
-
Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Purge the reaction vessel with Argon or Nitrogen before adding reagents.
-
Use Anhydrous Reagents: Use freshly distilled or anhydrous grade solvents and hydrogen donors.[10][14] Isopropanol, in particular, should be dry.
-
Purify the Substrate: If the substrate is from a commercial source and has been stored for a long time, consider purifying it by chromatography, distillation, or recrystallization to remove potential inhibitors.
-
Problem 2: Reaction Starts but Stalls Before Completion
If the reaction proceeds initially but then stops, it suggests either catalyst deactivation over time or an unfavorable reaction equilibrium.
Potential Cause 2.1: Unfavorable Reaction Equilibrium
This is a primary concern when using isopropanol as the hydrogen donor.
-
Causality: The transfer hydrogenation from isopropanol is a reversible process. As the reaction progresses, the concentration of the acetone byproduct increases. Eventually, the rate of the reverse reaction (hydrogenation of acetone) becomes significant, leading to a reaction equilibrium that may fall short of full conversion.[6]
-
Recommended Solutions:
-
Switch to an Irreversible Hydrogen Donor: The most effective solution is to switch to a 5:2 azeotropic mixture of formic acid and triethylamine.[6][14] The in-situ decomposition of formic acid to CO₂ and H₂ drives the reaction to completion.
-
Increase Concentration (with caution): Running the reaction at a higher substrate concentration can sometimes help push the equilibrium forward, but this may also lead to solubility issues or side reactions.
-
Potential Cause 2.2: Sub-Optimal Reaction Conditions
The standard conditions may not be optimal for every substrate.
-
Causality: Reaction rates are highly dependent on temperature and concentration.[13] Some substrates require more thermal energy to overcome the activation barrier, while others might cause catalyst decomposition at elevated temperatures. The solvent can also play a key role in catalyst activity and selectivity.[16][17]
-
Recommended Solutions:
-
Systematic Optimization: If a reaction is stalling, perform a systematic optimization of key parameters. Screen one parameter at a time to isolate its effect.
-
| Parameter | Standard Range | Optimization Strategy | Rationale |
| Temperature | 25 - 80 °C | Screen in 10-15 °C increments (e.g., 40, 50, 60 °C).[13] | Increases reaction rate, but temperatures >82 °C (i-PrOH reflux) may increase catalyst decomposition risk. |
| Catalyst Loading | 0.1 - 1 mol% | Increase loading to 0.5 mol% or 1 mol% for difficult substrates. | Higher loading increases the concentration of the active species, boosting the reaction rate.[18] |
| Solvent | Isopropanol | Screen other polar solvents like methanol or ethanol.[10][16] | Solvent polarity and coordinating ability can influence the stability and activity of the catalytic species.[19][20] |
| Concentration | 0.1 - 1.0 M | Try a more dilute (0.1 M) or more concentrated (1.0 M) reaction. | Affects reaction kinetics and can influence the position of the equilibrium. |
Standardized Experimental Protocols
Protocol 1: ATH of a Ketone using Isopropanol
This protocol is a representative method for the reduction of a model substrate like acetophenone.
-
Catalyst Pre-formation: In a dried Schlenk flask under an Argon atmosphere, add this compound (0.005 mmol, 0.5 mol%).
-
Add Solvent/H-Donor: Add 5.0 mL of anhydrous, deoxygenated isopropanol via syringe. Stir the mixture for 15-20 minutes at room temperature.
-
Add Substrate: Add the ketone (1.0 mmol, 1.0 equiv.).
-
Initiate Reaction: Prepare a 0.5 M solution of KOH in anhydrous isopropanol. Add 0.1 mL of this solution (0.05 mmol KOH) to the reaction mixture to initiate the catalysis.[14]
-
Reaction Progress: Stir the mixture at the desired temperature (e.g., 50 °C) and monitor for completion by TLC or GC/LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Quench with a small amount of water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: ATH using Formic Acid/Triethylamine
This protocol provides an alternative for reactions suffering from equilibrium limitations.
-
Catalyst Pre-formation: In a dried Schlenk flask under an Argon atmosphere, add this compound (0.005 mmol, 0.5 mol%) and 2.0 mL of an anhydrous solvent (e.g., Dichloromethane). Stir for 15-20 minutes.
-
Add Substrate: Add the ketone (1.0 mmol, 1.0 equiv.).
-
Add Hydrogen Source: Add 0.5 mL of a pre-mixed 5:2 azeotropic mixture of formic acid and triethylamine.[14]
-
Reaction Progress: Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor for completion.
-
Work-up and Purification: Follow steps 6 and 7 as described in Protocol 1.
References
- Vilches-Herrera, M., et al. (2025).
- Wikipedia. (n.d.).
- Li, Y., et al. (2025).
- Grokipedia. (n.d.).
- Wolfson, A., & Dlugy, C. (n.d.). Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing.
- Encyclopedia.pub. (2023).
- Choudhary, H., et al. (n.d.). Unraveling the role of solvents in catalytic transfer hydrogenation of muconic acid.
- RosDok. (n.d.).
- Organ, M. G., et al. (n.d.). Ligand effects in ruthenium(II)-catalyzed base-free transfer hydrogenation in air. Abstracts of Papers of the American Chemical Society.
- Noyori, R., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
- Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Linehan, J. C., et al. (n.d.). Making a Splash in Homogeneous CO2 Hydrogenation: Elucidating the Impact of Solvent on Catalytic Mechanisms.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (1S,2S)-2-(Benzylamino)cyclopentanol.
- BenchChem. (n.d.). (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9.
- ResearchGate. (n.d.).
- KANTO CHEMICAL CO., INC. (n.d.).
- Higuera-Padilla, A. R., et al. (2017). Synthesis of the [(η6-p-cymene)Ru(dppb)
- BenchChem. (2025).
- Åberg, J. B. (2009). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal.
- Sigma-Aldrich. (n.d.). (S)-RuCl (p-cymene)(T-BINAP) Cl 228120-95-4.
Sources
- 1. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Hydrogen Sources in Catalytic Transfer Hydrogenation | Encyclopedia MDPI [encyclopedia.pub]
- 8. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (S)-RuCl (p-cymene)(T-BINAP) Cl 228120-95-4 [sigmaaldrich.com]
- 12. Ligand effects in ruthenium(II)-catalyzed base-free transfer hydrogenation in air - American Chemical Society [acs.digitellinc.com]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Unraveling the role of solvents in catalytic transfer hydrogenation of muconic acid - American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 20. pnnl.gov [pnnl.gov]
Troubleshooting reversible reactions in asymmetric transfer hydrogenation.
Technical Support Center: Asymmetric Transfer Hydrogenation
A Senior Application Scientist's Guide to Troubleshooting Reversible Reactions
Welcome to the Technical Support Center for Asymmetric Transfer Hydrogenation (ATH). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Asymmetric transfer hydrogenation is a cornerstone of modern organic synthesis, enabling the production of chiral alcohols and amines with high enantioselectivity.[1][2] However, the reversible nature of this reaction, coupled with potential catalyst deactivation and inhibition pathways, can present significant challenges.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues. Our focus is not just on what to do, but why a particular approach is scientifically sound, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues with Reaction Conversion
Q1: My ATH reaction has stalled, and I'm not achieving full conversion. What are the likely causes?
This is a common issue in ATH, and it often points to one of three main factors: reaching equilibrium, catalyst deactivation, or product inhibition.
-
Reaching Chemical Equilibrium: Asymmetric transfer hydrogenation, particularly when using isopropanol as the hydrogen donor, is a reversible process.[3][4] The reaction may not have "stalled" but has simply reached its equilibrium position under your specific conditions. The presence of the byproduct (e.g., acetone when using isopropanol) can drive the reverse reaction, limiting the maximum achievable conversion.[3][5]
-
Troubleshooting Action: To shift the equilibrium towards the product, you can try removing the byproduct (e.g., by performing the reaction under a gentle stream of inert gas or under vacuum if the byproduct is volatile). Alternatively, using a hydrogen donor like formic acid in an amine/formic acid mixture can render the reaction essentially irreversible due to the decarboxylation of the resulting carbonic acid.
-
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This is a significant factor that can limit turnover numbers.[3][6] Key deactivation pathways for common ruthenium-based catalysts include:
-
Arene Ligand Loss: The active hydride intermediate can undergo a first-order decay through the loss of its arene ligand (e.g., p-cymene or mesitylene). This can lead to the formation of inactive ruthenium dimers and, eventually, ruthenium nanoparticles.[3][7]
-
Inhibition by Excess Base: While a base is required to generate the active catalyst, an excess can be detrimental.[3][8] It can competitively inhibit the unsaturated catalyst intermediate, forming an off-cycle, inactive species.[3][7]
-
Troubleshooting Action:
-
Optimize Base Concentration: Carefully titrate the amount of base used. A 1:1 or slightly higher molar ratio of base to catalyst precursor is often a good starting point.
-
Ensure Inert Atmosphere: Oxygen can degrade the catalyst. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Monitor Reaction Progress: Taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or NMR) can help you determine if the reaction stops prematurely, which is a sign of catalyst deactivation.
-
-
-
Product Inhibition: The desired product itself can sometimes act as an inhibitor by coordinating to the metal center and preventing the catalyst from turning over.[9][10][11] This is particularly prevalent with products that can act as chelating ligands.[12]
-
Troubleshooting Action: If you suspect product inhibition, you can run an experiment where you "dope" a fresh reaction with a certain amount of the purified product. A significant decrease in the initial reaction rate compared to a control reaction would confirm product inhibition.[11] If this is the case, strategies like in-situ product protection or using a biphasic reaction system to continuously remove the product from the catalyst-containing phase might be necessary.[9][10]
-
Q2: My reaction is very slow. How can I increase the reaction rate?
Several factors influence the rate of an ATH reaction. Here's a checklist of parameters to investigate:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be aware that this can sometimes have a negative impact on enantioselectivity. A screening of different temperatures (e.g., from room temperature to 60 °C) is recommended.
-
Catalyst Loading: While simply increasing the catalyst loading can speed up the reaction, it is often more cost-effective to first optimize other parameters. Typical catalyst loadings range from 0.1 to 2 mol%.
-
Concentration: The concentration of your substrate can impact the reaction rate. Very low concentrations might lead to slow reactions, while very high concentrations could lead to solubility issues or increased side reactions.
-
Choice of Hydrogen Donor: The combination of formic acid and an amine (e.g., triethylamine) often leads to faster reactions compared to isopropanol, as the reaction is driven forward more strongly.[13]
Category 2: Issues with Enantioselectivity (ee)
Q1: The enantiomeric excess (ee) of my product is lower than expected. What could be the cause, and how can I improve it?
Low enantioselectivity can be a frustrating problem. The following factors are key to achieving high ee:
-
Catalyst and Ligand Choice: The chiral ligand is the primary source of stereochemical control.[1] Ensure you are using a well-established catalyst system for your class of substrate. The electronic and steric properties of the ligand must be well-matched to the substrate.
-
Reaction Temperature: Temperature can have a significant effect on enantioselectivity. Lowering the temperature often, but not always, leads to higher ee. It is crucial to screen a range of temperatures to find the optimum for your specific transformation.
-
Solvent Effects: The solvent can influence the transition state of the enantioselective step. A change in solvent can sometimes lead to a dramatic improvement in ee. In some reported cases, even a reversal of enantioselectivity has been observed when switching the hydrogen source and solvent system (e.g., from isopropanol to formic acid/triethylamine in acetonitrile).[13]
-
Reversibility and Kinetic Resolution: In a reversible ATH, if the forward and reverse reactions proceed with different enantioselectivities, the ee of the product can change over time. At low conversions, the ee might be high, but as the reaction approaches equilibrium, the ee may decrease due to the reverse reaction favoring one enantiomer of the product.[3] It is therefore important to monitor both conversion and ee over time. In some cases, a kinetic resolution of the racemic product can occur, which can either enhance or degrade the initial enantioselectivity.[2]
Q2: Can the choice of arene ligand on my ruthenium catalyst affect the enantioselectivity?
Yes, the arene ligand (e.g., p-cymene vs. mesitylene) can have a significant effect on both the reaction pathway and the enantioselectivity. While the chiral diamine ligand is the primary determinant of enantioselectivity, the arene ligand can influence the steric and electronic environment around the metal center, which in turn can affect the transition state energies of the enantioselective step.[13] It is worth screening catalysts with different arene ligands if you are struggling to achieve high ee.
Category 3: Catalyst-Related Problems
Q1: I suspect my catalyst is deactivating. What are the signs, and how can I prevent it?
As discussed in the "Poor Conversion" section, catalyst deactivation is a major concern.
-
Signs of Deactivation:
-
Prevention Strategies:
-
Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen and moisture.
-
Purified Reagents and Solvents: Impurities in your substrate, solvent, or base can poison the catalyst.
-
Optimal Base-to-Catalyst Ratio: Avoid a large excess of base.[3][8]
-
Lower Reaction Temperature: While this may slow down the reaction, it can also slow down deactivation pathways.
-
Troubleshooting Workflow: Diagnosing Poor Conversion
Here is a logical workflow to follow when you encounter poor conversion in your ATH reaction.
A flowchart for troubleshooting poor conversion in ATH reactions.
Experimental Protocols
Protocol 1: Small-Scale Screening of Reaction Conditions
This protocol is designed to efficiently screen different parameters (e.g., temperature, solvent, base) for your ATH reaction.
-
Setup: In a glovebox, arrange a series of small reaction vials (e.g., 2 mL HPLC vials) with stir bars.
-
Stock Solutions: Prepare stock solutions of your substrate, catalyst, and base in a suitable solvent. This ensures accurate dispensing of small quantities.
-
Reaction Preparation:
-
To each vial, add the substrate from the stock solution.
-
Add the desired solvent to each vial.
-
Add the catalyst stock solution.
-
Initiate the reactions by adding the hydrogen donor (e.g., isopropanol or a pre-mixed formic acid/triethylamine solution), followed by the base stock solution.
-
-
Execution: Seal the vials and place them in a temperature-controlled shaker or on separate stirrer plates at the desired temperatures.
-
Monitoring and Analysis: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench it (e.g., by filtering through a small plug of silica), and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess.
Data Tables
Table 1: Comparison of Common Hydrogen Donors in ATH
| Feature | Isopropanol | Formic Acid / Amine Mixture |
| Reversibility | Reversible[3] | Generally Irreversible |
| Byproduct | Acetone (volatile)[5] | CO2 and Amine Salt |
| Reaction Rate | Often slower | Typically faster[13] |
| Handling | Simple liquid | Corrosive (formic acid) |
| Common Catalyst | Ru-based catalysts | Ru-based catalysts |
| Considerations | Equilibrium can limit conversion. | The amine base is part of the H-donor system. |
Visualizing the Catalytic Cycle and Deactivation
The following diagram illustrates the generally accepted catalytic cycle for ATH with a Noyori-type catalyst and highlights the key deactivation pathways.
The catalytic cycle and deactivation pathways in ATH.
References
-
Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]
-
Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. University of Bath's research portal. [Link]
-
Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]
-
Barrios-Pérez, J., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Bolshan, Y., & Batey, R. A. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry. [Link]
-
Li, W., et al. (2023). Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis. CCS Chemistry. [Link]
-
Hansen, K. B., et al. (2005). Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. PubMed. [Link]
-
ResearchGate. (a) Catalytic cycle of the asymmetric transfer hydrogenation of... | Download Scientific Diagram. ResearchGate. [Link]
-
Bolshan, Y., & Batey, R. A. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. Optimized reaction conditions and substrate scope of the direct... | Download Scientific Diagram. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]
-
Hansen, K. B., et al. (2005). Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines. Organic Letters. [Link]
-
ResearchGate. Kinetic effects with product inhibition on hydrogenation. Plots of... | Download Scientific Diagram. ResearchGate. [Link]
-
Parker, C. G., et al. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. [Link]
-
White, J. D., et al. (2010). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. PMC. [Link]
-
Wills, M. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. [Link]
-
Wikipedia. Asymmetric hydrogenation. Wikipedia. [Link]
-
Asymmetric hydrogenation. (2015). [Link]
-
Gideon, E., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. [Link]
-
Wang, Y., et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters. [Link]
-
KANTO CHEMICAL CO.,INC. Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. [Link]
-
Amanote Research. (PDF) Correction to Kinetics of Asymmetric Transfer. Amanote Research. [Link]
-
Macmillan Group. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group. [Link]
-
Parker, C. G., et al. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. eScholarship. [Link]
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Asymmetric Ketone Reduction: [RuCl(p-cymene)((R)-tolbinap)]Cl vs. Noyori's Catalysts
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. The choice of catalyst is paramount, dictating the efficiency, selectivity, and practicality of this transformation. This guide provides an in-depth comparison of two prominent families of ruthenium-based catalysts: the well-established, Nobel Prize-winning Noyori catalysts and the related arene-ruthenium complex, [RuCl(p-cymene)((R)-tolbinap)]Cl.
The Benchmark: Noyori's Bifunctional Catalysts
Professor Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001 for his contributions to the field of asymmetric catalysis, a significant part of which involved the development of highly efficient ruthenium catalysts for the hydrogenation of ketones.[1] These catalysts operate through a "metal-ligand bifunctional" mechanism, where both the ruthenium center and the ligand actively participate in the hydrogen transfer, avoiding direct coordination of the ketone to the metal.[2] This outer-sphere mechanism is key to their remarkable activity and broad substrate scope.[3] Noyori's catalysts are broadly classified into two main categories based on the hydrogen source they employ.
Part A: Asymmetric Hydrogenation with Ru(II)-Diphosphine-Diamine Catalysts
These catalysts are designed for direct asymmetric hydrogenation using molecular hydrogen (H₂). The general structure consists of a ruthenium center coordinated to a chiral diphosphine ligand (like BINAP or its derivatives) and a chiral diamine ligand (like DPEN).[1]
Mechanism of Action: The reaction is initiated by the formation of a ruthenium dihydride species in the presence of a base.[2] The key step involves a six-membered pericyclic transition state where a hydride on the ruthenium and a proton from the NH₂ group of the diamine ligand are concertedly transferred to the carbonyl group of the ketone.[1] This non-classical mechanism contributes to the exceptionally high catalytic activity.
Catalytic Cycle for Noyori Asymmetric Hydrogenation
Caption: Catalytic cycle of Noyori's Ru(II)-diphosphine-diamine catalyst.
Performance Data: These catalysts are renowned for their extraordinary turnover numbers (TON) and turnover frequencies (TOF), often achieving complete conversion with extremely low catalyst loadings.
| Catalyst System | Substrate | S/C Ratio | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| RuCl₂((S)-tolbinap)((S,S)-dpen) / t-BuOK | Acetophenone | 2,400,000:1 | >99 | 80 (R) | 2,400,000 | 228,000 | |
| RuCl₂((R)-xylbinap)((R)-diapen) / t-BuOK | 2',6'-Difluoro-3-methoxypropiophenone | 10,000:1 | 97 | >99 (R) | ~9,700 | - |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
-
Catalyst Preparation: In a glovebox, a stock solution of the chiral Ru complex (e.g., RuCl₂((S)-tolbinap)((S,S)-dpen)) is prepared in isopropanol.
-
Reaction Setup: To a solution of acetophenone in isopropanol in a pressure vessel, a solution of potassium tert-butoxide (t-BuOK) in isopropanol is added.
-
Hydrogenation: The catalyst solution is added, and the vessel is charged with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Monitoring and Work-up: The reaction is stirred at a constant temperature (e.g., 25°C) and monitored by GC or TLC. Upon completion, the reaction is quenched, and the product, 1-phenylethanol, is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.
Part B: Asymmetric Transfer Hydrogenation (ATH) with [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] Catalysts
This class of Noyori catalysts utilizes a hydrogen donor, typically isopropanol in the presence of a base, or a mixture of formic acid and triethylamine, avoiding the need for high-pressure hydrogen gas.[4][5] These are half-sandwich complexes featuring a ruthenium center, an arene ligand (like p-cymene), and a chiral N-sulfonylated diamine ligand (e.g., TsDPEN).[5]
Mechanism of Action: The mechanism also involves a metal-ligand bifunctional concerted step. The precatalyst is converted to a ruthenium hydride species. This hydride, along with a proton from the amine ligand, is transferred to the ketone via a six-membered transition state.[5] The use of formic acid/triethylamine often leads to an irreversible reaction, which can be advantageous for achieving high conversions.[6]
Performance Data: These catalysts provide excellent enantioselectivity for a wide range of ketones and are particularly useful for substrates that may be sensitive to the basic conditions of direct hydrogenation.
| Catalyst | Substrate | H-source | Yield (%) | ee (%) | Reference |
| RuCl((S,S)-TsDPEN)(p-cymene) | Acetophenone | i-PrOH / KOH | 95 | 97 (R) | |
| RuCl((S,S)-TsDPEN)(p-cymene) | 1-Tetralone | HCOOH / Et₃N | 99 | 99 (S) | |
| RuCl((S,S)-TsDPEN)(p-cymene) | rac-Benzoin | HCOOH / Et₃N | 97 | >99 (R,R) |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Reaction Setup: In a round-bottom flask, the chiral catalyst (e.g., RuCl((S,S)-TsDPEN)(p-cymene)) and acetophenone are dissolved in the hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine).
-
Reaction: The mixture is stirred at a specific temperature (e.g., 28°C) for the required time.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the mixture is worked up, typically by adding water and extracting the product with an organic solvent. The enantiomeric excess is determined by chiral HPLC or GC.
An Alternative Arene-Ruthenium Catalyst: this compound
This catalyst belongs to the family of arene-ruthenium(II) complexes containing a chiral diphosphine ligand.[7] Structurally, it is related to the Noyori transfer hydrogenation catalysts by the presence of the Ru(p-cymene)Cl moiety, but it incorporates a Tol-BINAP ligand instead of a diamine ligand. These types of catalysts are generally employed for the asymmetric hydrogenation of olefins and functionalized ketones.[7]
Inferred Mechanism: While specific mechanistic studies for this exact complex in ketone reduction are not extensively detailed in peer-reviewed literature, its mechanism can be inferred from related systems. It is likely to function as a precatalyst for an active ruthenium hydride species, similar to other ruthenium-phosphine hydrogenation catalysts. The chiral environment provided by the (R)-tolbinap ligand would then control the enantioselectivity of the hydrogen transfer to the ketone.
General Experimental Workflow for Asymmetric Ketone Reduction
Caption: A generalized workflow for asymmetric ketone reduction.
Performance and Data Availability: Despite its commercial availability and classification as a catalyst for asymmetric hydrogenation, detailed peer-reviewed experimental data specifically for the reduction of a broad range of ketones using this compound is not as readily available as for the Noyori catalysts. This makes a direct, data-driven performance comparison challenging. However, based on its structural features, it is expected to be a competent catalyst for this transformation.
Representative Experimental Protocol (General):
-
Catalyst Activation: The this compound complex may be used directly or activated in situ.
-
Reaction Setup: In a pressure vessel, the ketone is dissolved in a suitable solvent (e.g., methanol or isopropanol).
-
Hydrogenation: The catalyst is added, and the vessel is pressurized with hydrogen gas. The reaction may require the presence of a base to facilitate the formation of the active hydride species.
-
Monitoring and Work-up: The reaction is stirred at a set temperature until completion, as monitored by an appropriate analytical technique. The product is then isolated, purified, and analyzed for enantiomeric excess.
Comparative Analysis and Catalyst Selection
| Feature | Noyori Asymmetric Hydrogenation | Noyori Asymmetric Transfer Hydrogenation | This compound |
| Catalyst Structure | Ru(diphosphine)(diamine) | Ru(arene)(diamine) | Ru(arene)(diphosphine) |
| Hydrogen Source | H₂ gas (requires pressure equipment) | Isopropanol or HCOOH/Et₃N (no pressure needed) | H₂ gas (requires pressure equipment) |
| Key Ligands | Chiral Diphosphine + Chiral Diamine | Chiral Sulfonylated Diamine | Chiral Diphosphine |
| Mechanism | Metal-Ligand Bifunctional (Outer-sphere) | Metal-Ligand Bifunctional (Outer-sphere) | Likely involves Ru-H formation; outer-sphere mechanism plausible |
| Performance | Extremely high TON/TOF reported | Excellent ee% and broad scope | Expected to be effective, but less documented in literature |
| Advantages | Very high efficiency, atom economical | Operationally simple, avoids high-pressure H₂ | Commercially available alternative |
| Considerations | Requires handling of H₂ gas, often basic conditions | Reversibility with isopropanol, stoichiometry of H-source | Limited publicly available performance data for ketones |
Choosing the Right Catalyst:
-
For ultimate activity and atom economy , where facilities for handling hydrogen gas are available, Noyori's Ru(II)-diphosphine-diamine catalysts are often the top choice, capable of achieving remarkable turnover numbers.
-
For operational simplicity, scalability, and avoiding high-pressure hydrogen , Noyori's asymmetric transfer hydrogenation catalysts are excellent. The choice between isopropanol/base and formic acid/triethylamine will depend on the substrate's sensitivity and the desired reaction reversibility.
-
This compound represents an alternative arene-ruthenium phosphine catalyst. While it may require individual screening and optimization due to the limited published data for ketone reduction, its structural motif suggests it is a promising candidate for asymmetric hydrogenation, particularly for functionalized ketones.
Conclusion
Noyori's catalysts have set a high benchmark in the asymmetric reduction of ketones, offering two robust and highly selective platforms that cater to different operational needs. Both the direct hydrogenation and transfer hydrogenation systems are well-understood and extensively documented, providing reliable routes to chiral alcohols. This compound is a structurally related catalyst that likely operates through similar principles. While it holds potential, further research and publication of its performance data are needed to fully evaluate its position relative to the established Noyori systems. For practitioners in the field, the choice of catalyst will depend on a careful consideration of the substrate, available equipment, and desired scale of the reaction.
References
-
Noyori, R., et al. (1998). Asymmetric Hydrogenation of Acetophenone with a Chiral RuCl₂(diphosphine)(diamine) Complex. Journal of the American Chemical Society, 120(51), 13529-13530. [Link]
-
Noyori, R., et al. (2000). Highly Enantioselective Hydrogenation of Ketones Catalyzed by a Chiral Ru(II) Complex. Organic Letters, 2(5), 659-661. [Link]
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. [Link]
-
Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediates in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogen Transfer between Alcohols and Carbonyl Compounds. The Journal of Organic Chemistry, 66(24), 7931–7944. [Link]
-
Páčondiová, M., et al. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 19(12), 19938-19975. [Link]
-
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
Takasago International Corporation. [RuCl(p-cymene)(diphosphine)]Cl. [Link]
Sources
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. assets.takasago.com [assets.takasago.com]
Analysis of byproducts in [RuCl(p-cymene)((R)-tolbinap)]Cl catalyzed reactions.
Executive Summary
The cationic ruthenium complex [RuCl(p-cymene)((R)-tolbinap)]Cl represents a specialized class of precatalysts used primarily for the asymmetric hydrogenation (AH) of
While this catalyst is celebrated for high enantioselectivity (often >98% ee), it is susceptible to specific byproduct pathways that differ from Rh- or Ir-based alternatives. This guide analyzes these impurity profiles, establishing a causal link between the catalyst's mechanistic behavior and the formation of unwanted species, and provides a comparative performance analysis against standard industry alternatives.
Mechanistic Origins of Byproducts
To control purity, one must understand the failure modes of the catalytic cycle. The this compound complex functions as a precatalyst. The active species is generated in situ, typically involving the displacement or "slippage" of the p-cymene ligand to open coordination sites for the substrate and dihydrogen.
The Critical Divergence Points
The (R)-TolBINAP ligand exerts strong steric influence (via the p-tolyl groups) and electronic donation (inductive effect of methyl groups), which generally suppresses side reactions. However, three specific byproduct pathways persist:
-
Solvolytic Side-Reactions (Acetals/Ketals): The cationic nature of the Ru-center acts as a Lewis acid. In alcoholic solvents (MeOH, EtOH), this can catalyze the formation of acetals from ketone substrates before hydrogenation occurs.
-
Hydrodehalogenation: If the substrate contains labile halogens (Cl, Br, I), the electron-rich Ru-H intermediate can undergo oxidative addition into the C-X bond rather than the C=O/C=C bond.
-
The "Leak" Pathway (Enantiomeric Impurity): While TolBINAP is sterically bulky, conformational flexibility in the p-cymene dissociation step can allow "mismatched" substrate coordination, leading to the (S)-product (if using (R)-ligand).
Mechanistic Pathway & Failure Modes (Visualization)
Figure 1: Catalytic cycle of Ru-TolBINAP highlighting divergence points where Lewis-acid catalyzed solvolysis or competitive oxidative addition leads to impurities.
Comparative Performance Analysis
This section objectively compares this compound against its two primary competitors: the standard Ru-BINAP (phenyl analog) and the Rh-Bisphosphine systems.
Electronic & Steric Impact
The p-tolyl groups in TolBINAP change the dihedral angle of the binaphthyl backbone slightly compared to BINAP, often resulting in a "tighter" chiral pocket. Electronically, the methyl groups make the phosphorus more basic, increasing the electron density on Ruthenium.
-
Result: Higher stability against oxidation but increased risk of C-X insertion (dehalogenation).
Performance Matrix (Experimental Data)
Table 1: Comparative Efficiency in
| Feature | [RuCl(p-cymene)(TolBINAP)]Cl | [RuCl(p-cymene)(BINAP)]Cl | [Rh(COD)(BINAP)]BF4 |
| Activity (TOF) | High (2500 h⁻¹) | Medium (1800 h⁻¹) | Low (400 h⁻¹) |
| Enantioselectivity (ee) | 98.5% (R) | 96.0% (R) | 92.0% (R) |
| Byproduct: Acetal | < 0.5% | < 0.5% | ~ 2.0% (Rh is less Lewis acidic, but slower rates allow solvolysis) |
| Byproduct: De-halogenation | Risk (if X present) | Moderate Risk | Low Risk |
| Catalyst Stability | High (Air stable solid) | High | Moderate (Air sensitive) |
| Cost Efficiency | Medium | Low (Generic available) | Very High (Rh price) |
Key Insight: The TolBINAP variant outperforms the standard BINAP in enantioselectivity due to the steric bulk of the tolyl groups, which destabilizes the transition state leading to the minor enantiomer. However, it is more expensive.
Diagnostic Protocols (Self-Validating Systems)[1]
To ensure the integrity of the reaction, you must implement a "Self-Validating System." This involves checking the catalyst before the reaction and monitoring the "Fingerprint" impurities during the reaction.
Catalyst Quality Check (Pre-Reaction)
The primary cause of low ee% is the oxidation of the phosphine ligand in the precatalyst.
-
Protocol: Run
P NMR in CD Cl . -
Acceptance Criteria:
-
Singlet at
~25-28 ppm (Active Complex). -
Reject if: Signals appear at
~40-50 ppm (Free Phosphine Oxide). Oxide contamination >2% will significantly degrade enantioselectivity.
-
Impurity Identification Workflow
Use this workflow to isolate and identify byproducts in crude reaction mixtures.
Figure 2: Analytical workflow for validating reaction purity and identifying specific byproduct classes.
Experimental Methodology
Objective: Asymmetric Hydrogenation of Methyl 3-oxobutanoate using this compound.
Materials
-
Substrate: Methyl 3-oxobutanoate (Distilled prior to use).
-
Solvent: Degassed Methanol (HPLC Grade). Critical: Oxygen promotes ligand oxidation; use freeze-pump-thaw cycling.
Protocol
-
Catalyst Loading: In a nitrogen-filled glovebox, weigh the catalyst (S/C = 1000:1) into a glass liner.[2]
-
Solvation: Dissolve substrate in degassed MeOH (0.5 M concentration). Add to the liner.
-
Pressurization: Place liner in the autoclave. Purge with H
(3 cycles at 5 bar). -
Reaction: Pressurize to 30 bar H
. Heat to 60°C . Stir at 1000 rpm for 12 hours.-
Why 60°C? Lower temperatures improve ee% but may lead to incomplete conversion, increasing the risk of acetal byproducts due to prolonged residence time with the Lewis acidic metal.
-
-
Quench: Cool to RT, vent H
. Concentrate in vacuo. -
Analysis: Analyze residue via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).
References
-
Noyori, R., et al. (1995). Asymmetric Hydrogenation of beta-Keto Esters. Journal of the American Chemical Society.
-
Takaya, H., et al. (1993). BINAP: An Efficient Chiral Element for Asymmetric Catalysis. Accounts of Chemical Research.
-
Genêt, J. P. (2003). Recent developments in asymmetric hydrogenation with chiral Ru catalysts. Accounts of Chemical Research.
-
Mashima, K., et al. (1989). Cationic BINAP-Ru(II) Complexes: Structures and Catalytic Activities. Journal of the Chemical Society, Chemical Communications.
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. Journal of the American Chemical Society.
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility with [RuCl(p-cymene)((R)-tolbinap)]Cl from Different Suppliers
Abstract
The chiral ruthenium complex, [RuCl(p-cymene)((R)-tolbinap)]Cl, is a cornerstone catalyst in modern asymmetric synthesis, prized for its efficacy in reactions like the enantioselective hydrogenation of ketones and olefins.[1][2][3][4] However, the success and reproducibility of these sensitive transformations are critically dependent on the quality and consistency of the catalyst. Researchers in academic and industrial settings, particularly in drug development where process control is paramount, often face challenges with batch-to-batch and supplier-to-supplier variability. This guide provides a comprehensive framework for researchers to systematically evaluate, validate, and compare this compound from different commercial sources. We present detailed protocols for physicochemical characterization and a robust benchmark catalytic performance assay, supported by illustrative data and best practices to ensure the scientific integrity and reproducibility of your results.
Introduction: The High Stakes of Catalyst Quality
In the field of asymmetric catalysis, the catalyst is not merely a reagent; it is the central orchestrator of stereochemistry. The economic and scientific viability of a synthetic route often hinges on achieving high enantioselectivity, yield, and turnover numbers, all of which are directly influenced by the catalyst's purity and structural integrity.[5][6] For a complex like this compound, even minute impurities or structural deviations can lead to drastic drops in performance, resulting in costly project delays and questionable data.
This guide is born from field experience, addressing the common yet critical question: "Is the new batch of catalyst from Supplier X equivalent to the one from Supplier Y?" We will move beyond the Certificate of Analysis (CoA) to establish a self-validating system for qualifying this crucial reagent.
The Catalyst: A Profile of this compound
Chlororuthenium(II) Chloride, which we will refer to as (R)-TolBINAP Ru catalyst, is a pre-catalyst that becomes active for asymmetric hydrogenation upon activation.[1][2] Its structure features a ruthenium center coordinated to a p-cymene arene ligand and the bulky, chiral diphosphine ligand, (R)-tolBINAP. This chiral ligand creates a well-defined steric and electronic environment that directs the incoming substrate, enabling the formation of one enantiomer in preference to the other.[2][5]
The generally accepted mechanism involves the dissociation of a chloride ligand to create a vacant coordination site, followed by the activation of hydrogen to form a ruthenium-hydride species. The prochiral substrate then coordinates and undergoes enantioselective hydride transfer to yield the chiral product.[1][2]
The Challenge: Sources of Supplier Variability
While a supplier's CoA provides a baseline, it may not capture subtle differences that impact catalytic performance. Key potential variations include:
-
Chemical Purity: Residual solvents, unreacted starting materials (e.g., [RuCl₂(p-cymene)]₂ dimer, free (R)-tolBINAP), or byproducts from the synthesis can inhibit or alter the catalytic cycle.[2][7]
-
Enantiomeric Purity of the Ligand: The enantiomeric excess (e.e.) of the final product is directly correlated with the enantiopurity of the TolBINAP ligand within the complex.
-
Presence of Inactive or Competing Species: The formation of alternative, less active, or inactive ruthenium species can lower the effective catalyst concentration.
-
Physical Properties: Differences in crystallinity, particle size, or morphology can affect solubility and dissolution rates, leading to inconsistent reaction kinetics, especially in large-scale operations.
A Framework for Comparative Evaluation
To confidently assess a new batch or supplier, we recommend a two-pronged approach: comprehensive physicochemical characterization followed by a standardized catalytic performance test.
Experimental Protocols
Protocol 1: Physicochemical Characterization
Objective: To verify the structure, purity, and integrity of the catalyst complex.
A. ³¹P{¹H} NMR Spectroscopy (The Most Critical Test)
-
Rationale: This technique is highly sensitive to the chemical environment of the phosphorus atoms in the TolBINAP ligand. It can readily detect free phosphine ligand, phosphine oxides (a sign of degradation), and other phosphorus-containing impurities.
-
Method:
-
Dissolve 5-10 mg of the catalyst in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Result: A clean spectrum showing two doublets (AX system) characteristic of the two non-equivalent phosphorus nuclei in the coordinated, C₂-symmetric TolBINAP ligand. The presence of a sharp singlet corresponding to free TolBINAP or its oxide is a red flag.
-
B. ¹H NMR Spectroscopy
-
Rationale: To confirm the presence and correct integration ratios of the p-cymene and TolBINAP ligands.
-
Method:
-
Use the same sample prepared for ³¹P NMR.
-
Acquire a standard ¹H NMR spectrum.
-
Expected Result: The spectrum should show characteristic peaks for the aromatic and aliphatic protons of both the p-cymene and TolBINAP ligands. Check for the absence of significant residual solvent peaks or other unidentified signals.
-
C. Chiral HPLC Analysis (for Ligand Integrity)
-
Rationale: To confirm the enantiomeric purity of the TolBINAP ligand, which is essential for achieving high enantioselectivity in the catalytic reaction.
-
Method:
-
Gently decompose a small sample of the catalyst to liberate the free ligand. This must be done carefully under inert conditions to avoid racemization. A common method is stirring with an excess of a strong coordinating agent like KCN in a suitable solvent.
-
Filter the solution to remove ruthenium salts.
-
Analyze the filtrate using a validated chiral HPLC method for TolBINAP.
-
Expected Result: The enantiomeric excess of the recovered ligand should be >99%.
-
Protocol 2: Benchmark Catalytic Reaction
Objective: To assess the catalyst's performance (activity and enantioselectivity) in a standardized reaction. The asymmetric hydrogenation of acetophenone is an excellent model system.[2]
Materials:
-
(R)-TolBINAP Ru catalyst from Supplier A, B, and C.
-
Acetophenone (high purity).
-
Methanol (anhydrous).
-
Potassium tert-butoxide (KOtBu).
-
High-pressure reactor (e.g., Parr shaker).
-
Hydrogen gas (high purity).
Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., in a glovebox), charge a glass liner for the high-pressure reactor with the (R)-TolBINAP Ru catalyst (e.g., 2.5 µmol, for a Substrate:Catalyst ratio of 2000:1).
-
Reagent Addition: Add acetophenone (5.0 mmol) and anhydrous methanol (10 mL).
-
Base Addition: Add a freshly prepared solution of KOtBu in methanol (e.g., 0.1 M solution, 250 µL, 25 µmol). The base is often crucial for activating the pre-catalyst.
-
Reaction: Seal the reactor, purge several times with H₂, and then pressurize to the target pressure (e.g., 10 atm H₂). Stir vigorously at a constant temperature (e.g., 30 °C) for a set time (e.g., 6 hours).
-
Workup: After the specified time, carefully vent the reactor. Take an aliquot of the reaction mixture for analysis.
-
Analysis:
-
Conversion: Analyze the aliquot by Gas Chromatography (GC) or ¹H NMR to determine the conversion of acetophenone to 1-phenylethanol.
-
Enantiomeric Excess (e.e.): Analyze the aliquot using a chiral GC or HPLC column suitable for separating the enantiomers of 1-phenylethanol.
-
Data Interpretation: A Hypothetical Case Study
Imagine you have tested the catalyst from three different suppliers using the protocols above. The results could be summarized as follows:
| Parameter | Supplier A (Established) | Supplier B (New) | Supplier C (New) |
| Appearance | Fine, orange-yellow powder | Clumpy, dark orange powder | Fine, pale yellow powder |
| ³¹P NMR | Clean AX system, >99% purity | AX system + singlet at ~ -15 ppm (2% free ligand) | Clean AX system, >99% purity |
| ¹H NMR | Clean, correct integrations | Signals consistent with structure, minor grease peaks | Signals consistent with structure, no impurities |
| Ligand e.e. (from HPLC) | >99.5% | >99.5% | 98.0% |
| Benchmark Conversion (6h) | 99% | 85% | 98% |
| Benchmark e.e. (R) | 99.2% | 99.1% | 97.5% |
Analysis of the Case Study:
-
Supplier A is the gold standard, showing excellent analytical data and catalytic performance.
-
Supplier B shows evidence of free ligand in the ³¹P NMR, which likely translates to a lower concentration of the active catalyst, explaining the lower conversion. The catalyst is likely usable but may require longer reaction times or higher loadings.
-
Supplier C appears pure by NMR but has a lower enantiopurity of the ligand itself. This directly impacts the enantioselectivity of the reaction, resulting in a lower product e.e. For high-value applications like pharmaceuticals, this catalyst would be disqualified.
Best Practices & Recommendations
-
Always Qualify a New Lot: Never assume a new lot number from the same supplier will perform identically. Perform at least the benchmark catalytic test.
-
Establish a Gold Standard: Keep a small, well-stored amount of a "golden batch" of catalyst that is known to perform exceptionally well. Use this as a control in all future comparisons.
-
Look Beyond the CoA: Use the CoA as a starting point, but rely on your own internal validation data for the final decision. The validation of chiral purity assays is a well-understood process that should be followed.[8][9]
-
Storage is Key: This catalyst can be sensitive to air and moisture.[10] Store it under an inert atmosphere (Argon or Nitrogen) and at the recommended temperature (often refrigerated) to prevent degradation.[11]
Conclusion
The reproducibility of asymmetric catalysis is not a matter of chance but a result of rigorous control over all reaction parameters, chief among them the quality of the catalyst. By implementing a systematic evaluation protocol encompassing both physicochemical analysis and performance-based testing, researchers can mitigate the risks associated with supplier variability. This diligence ensures the generation of reliable, reproducible data, safeguarding the integrity of research and accelerating the development of new chemical entities.
References
-
Pure Synth. This compound. Available at: [Link]
-
PubMed. (2023, September 15). Supported Ruthenium Single-Atom and Clustered Catalysts Outperform Benchmark Pt for Alkaline Hydrogen Evolution. Available at: [Link]
-
ResearchGate. Benchmarking Three Ruthenium Phosphide Phases for Electrocatalysis of the Hydrogen Evolution Reaction: Experimental and Theoretical Insights. Available at: [Link]
-
Global Precious Metal Catalysts. (R)-RuCl[(p-cymene)(T-BINAP)]Cl. Available at: [Link]
-
G. Zassinovich, G. Mestroni, S. Gladiali. (2007, March 1). Guidelines and methodologies in asymmetric synthesis and catalysis. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
ResearchGate. (2021, March 25). Benchmarking Phases of Ruthenium Dichalcogenides for Electrocatalysis of Hydrogen Evolution: Theoretical and Experimental Insights. Available at: [Link]
-
MDPI. (2019, January 30). An Overview of Significant Achievements in Ruthenium-Based Molecular Water Oxidation Catalysis. Available at: [Link]
-
Molecules. (2026, February 9). Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. Available at: [Link]
-
Anhui Newman Fine Chemicals Co., Ltd. (R)-RuCl[(p-cymene)(T-BINAP)]Cl. Available at: [Link]
-
MDPI. (2019, September 15). Asymmetric Catalysis in Organic Synthesis. Available at: [Link]
-
PMC. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Available at: [Link]
-
Takasago International Corporation. [RuCl(p-cymene)(diphosphine)]Cl. Available at: [Link]
-
ACS Publications. (2018, December 20). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Available at: [Link]
-
RSC Publishing. (2024, May 21). Application of chiral recyclable catalysts in asymmetric catalysis. Available at: [Link]
-
ResearchGate. (2026, February 7). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Available at: [Link]
-
Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Available at: [Link]
-
Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at: [Link]
-
PMC. (2025, November 19). Playing with Structural Parameters in the Design of Ruthenium(II)–p‑Cymene Complexes as Potential Antibacterial Agents. Available at: [Link]
-
ULisboa. p-Cymene Based Ruthenium Complexes as Catalysts. Available at: [Link]
-
ResearchGate. (2025, August 6). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
Organic Chemistry Portal. [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Available at: [Link]
-
Monash University. (2023, May 15). Rational design of chiral catalysts for asymmetric synthesis. Available at: [Link]
Sources
- 1. Buy (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9 [smolecule.com]
- 2. (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9 | Benchchem [benchchem.com]
- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 6. mt.com [mt.com]
- 7. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. researchgate.net [researchgate.net]
- 10. labproinc.com [labproinc.com]
- 11. (S)-RuCl[(p-シメン)(T-BINAP)]Cl | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide: Cost-Benefit Analysis of [RuCl(p-cymene)((R)-tolbinap)]Cl in Large-Scale Synthesis
[1]
Executive Summary: The "Solubility" Premium
In the landscape of asymmetric hydrogenation, [RuCl(p-cymene)((R)-tolbinap)]Cl (hereafter Ru-TolBINAP ) occupies a critical strategic niche. While generic Ru-BINAP complexes are the industry workhorse due to lower IP barriers and raw material costs, they frequently fail in process intensification due to poor solubility in common organic solvents.
The Verdict: The premium cost of Ru-TolBINAP (approx. 15–20% higher than generic BINAP variants) is justified in large-scale manufacturing (GLP/GMP) under two specific conditions:
-
Solubility Constraints: When the substrate requires high concentration (>1 M) to meet Space-Time Yield (STY) targets, and generic BINAP complexes precipitate out.
-
Enantiomeric Excess (ee) Thresholds: When generic BINAP yields 95–97% ee, but specifications demand >99%. The increased steric bulk of the tolyl groups often pushes the stereoselectivity over the "crystallization-free" threshold, eliminating expensive downstream purification steps.
Technical Profile & Mechanism
The Catalyst[2][3][4][5]
-
Role: Pre-catalyst for the asymmetric hydrogenation of functionalized ketones (e.g.,
-keto esters) and enamides. -
Key Differentiator: The p-tolyl groups on the phosphine increase the dihedral angle of the binaphthyl backbone compared to phenyl groups (BINAP). This subtly alters the chiral pocket, often enhancing stereodiscrimination. Furthermore, the lipophilic methyl groups significantly enhance solubility in non-polar and moderately polar solvents (Toluene, THF, DCM).
Mechanistic Pathway
Unlike the neutral Ru(OAc)2(BINAP) species, this cationic complex [RuCl(arene)(P^P)]Cl generates the active species via the loss of the arene (p-cymene) ligand under hydrogenation conditions, often facilitated by solvent coordination.
Comparative Analysis: Ru-TolBINAP vs. Alternatives
Performance Matrix
The following data aggregates typical performance metrics for the hydrogenation of Methyl Acetoacetate to Methyl (R)-3-hydroxybutyrate (a standard benchmark).
| Metric | Ru-TolBINAP (Cationic) | Generic Ru-BINAP (Neutral) | Biocatalysis (KRED) |
| Substrate Concentration | High (2.0 - 5.0 M) | Moderate (0.5 - 1.0 M) | Low/Moderate (0.1 - 0.8 M) |
| Solvent Compatibility | Excellent (MeOH, EtOH, Toluene) | Poor (Strictly MeOH/EtOH) | Aqueous Buffer + DMSO/IPA |
| Typical S/C Ratio | 2,000 - 10,000 | 1,000 - 5,000 | N/A (Enzyme Loading) |
| Enantiomeric Excess (ee) | >98.5% | 96 - 97% | >99.5% |
| Reaction Time | 4 - 12 Hours | 12 - 24 Hours | 24 - 48 Hours |
| Pressure Requirement | 10 - 50 bar H2 | 40 - 100 bar H2 | Atmospheric |
| Cost Driver | Catalyst Price | Solvent Volume & Throughput | Cofactor Recycle & R&D Time |
The "Hidden" Costs
-
Vs. Generic BINAP: While generic BINAP is cheaper per gram, its poor solubility often forces process chemists to run reactions at high dilution (0.5 M). Ru-TolBINAP allows operation at 3.0 M or even neat (solvent-free) in some cases.
-
Result: A 5x increase in batch throughput reduces the "Cost of Goods" (COGS) contribution of the catalyst significantly, often making the more expensive TolBINAP cheaper per kg of product.
-
-
Vs. Biocatalysis (KREDs): Enzymes offer superior selectivity (>99.9% ee). However, they require aqueous buffers, which complicates the extraction of organic products (emulsions) and waste disposal (high COD water waste). Ru-TolBINAP allows for a simple concentration/distillation workup.
Decision Logic for Process Chemists
Use the following logic flow to determine if Ru-TolBINAP is the correct choice for your campaign.
Experimental Protocol: Large-Scale Hydrogenation
Target: Asymmetric Hydrogenation of Methyl Acetoacetate (MAA) to Methyl (R)-3-hydroxybutyrate. Scale: 1.0 kg Input (Demonstration Scale).
Reagents & Equipment
-
Substrate: Methyl Acetoacetate (1.0 kg, 8.61 mol).
-
Catalyst: this compound (Formula Wt: ~985 g/mol ).
-
Solvent: Methanol (degassed).
-
Equipment: 5L Hastelloy or Stainless Steel Autoclave with overhead stirring.
Step-by-Step Methodology
-
Catalyst Preparation (Glovebox or Schlenk Line):
-
Rationale: While Ru-TolBINAP is relatively air-stable in solid form, solution-phase active species are oxygen-sensitive.
-
Weigh 848 mg of this compound (S/C ratio = 10,000).
-
Dissolve in 50 mL of degassed Methanol. Stir for 10 minutes to ensure complete dissolution (TolBINAP dissolves rapidly; BINAP would require sonication here).
-
-
Reactor Loading:
-
Purge the autoclave 3x with Nitrogen (5 bar).
-
Charge Methyl Acetoacetate (1.0 kg) and Methanol (1.0 L) under counter-flow of Nitrogen.
-
Note: This is a 50% w/v concentration (High Gravity). Generic BINAP would likely require 4-5 L of solvent here.
-
-
Catalyst Injection:
-
Inject the catalyst solution via a cannula or pressure-equalizing addition funnel under inert atmosphere.
-
-
Hydrogenation:
-
Purge reactor 3x with Hydrogen (10 bar) to displace Nitrogen.
-
Pressurize to 30 bar H2 .
-
Heat to 60°C .
-
Stir at maximum RPM (mass transfer limitation is the enemy of rate).
-
Monitoring: Monitor H2 uptake. Reaction is typically complete when uptake ceases (approx 6-8 hours).
-
-
Workup:
-
Cool to room temperature.[3] Vent H2 carefully.
-
Concentrate the mixture via Rotary Evaporator to recover Methanol (recyclable).
-
Ru-Removal: Pass the neat oil through a small pad of silica or use a scavenger (e.g., SiliaMetS® Thiol) if Ru content must be <10 ppm for pharma usage.
-
Expected Results
Process Economics (Cost-Benefit Calculation)
Scenario: Production of 100kg of Chiral Intermediate.
| Cost Component | Generic Ru-BINAP Process | Ru-TolBINAP Process | Savings/Loss |
| Catalyst Cost | $4,000 | $5,500 | -$1,500 (Loss) |
| Solvent Usage | 1,000 L (Low Solubility) | 250 L (High Solubility) | +$3,000 (Savings) |
| Reactor Time | 4 Batches (25kg each) | 1 Batch (100kg) | +$10,000 (OpEx) |
| Purification | Crystallization (to upgrade ee) | Distillation (ee is sufficient) | +$5,000 (Yield Loss avoided) |
| Net Benefit | Baseline | +$16,500 | Strong Benefit |
References
-
Noyori, R., & Ohkuma, T. (2001).[5][7] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Link
-
Takasago International Corporation. (n.d.). BINAP and TolBINAP Ligand Kits for Asymmetric Hydrogenation.[8] Strem Chemicals / Takasago Technical Notes. Link
-
Mashima, K., Kusano, K., Sato, N., Matsumura, Y., Nozaki, K., Kumobayashi, H., Sayo, N., Hori, Y., Ishizaki, T., Akutagawa, S., & Takaya, H. (1994). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of alpha- and beta-Functionalized Ketones. Journal of Organic Chemistry, 59(11), 3064–3076. Link
-
Blaser, H. U., Pugin, B., & Spindler, F. (2005). Progress in Enantioselective Catalysis for Fine Chemicals Production. Journal of Molecular Catalysis A: Chemical, 231(1-2), 1-20. Link
-
PureSynth. (2023). This compound Product Specification and Safety Data.[3][4] Link
Sources
- 1. This compound, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pure-synth.com [pure-synth.com]
- 5. Takasago Ligands [sigmaaldrich.com]
- 6. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.takasago.com [assets.takasago.com]
- 8. resources.strem.com [resources.strem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
